2-(Phenoxymethyl)pyrimidin-4-amine
Description
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Properties
IUPAC Name |
2-(phenoxymethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-10-6-7-13-11(14-10)8-15-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDLSQFDJSBPGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC=CC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic Potential of the 2-(Phenoxymethyl)pyrimidin-4-amine Scaffold in Kinase Inhibition
Executive Summary
The 2-(Phenoxymethyl)pyrimidin-4-amine scaffold represents a privileged structural motif in modern kinase inhibitor design. Characterized by a central pyrimidine ring substituted with an amine at the C4 position and a phenoxymethyl group at the C2 position, this scaffold effectively balances ATP-competitive binding affinity with tunable selectivity profiles .
While the 4-aminopyrimidine core serves as a robust "hinge binder" interacting with the kinase backbone, the 2-position substituent—specifically the flexible phenoxymethyl linker—allows the molecule to explore the hydrophobic regions adjacent to the ATP-binding pocket (such as the solvent-exposed front pocket or the gatekeeper region). This guide details the structural pharmacology, medicinal chemistry optimization strategies, and validated experimental protocols for leveraging this scaffold in therapeutic development, particularly for oncology (CDK, Aurora kinases) and inflammation (p38 MAPK) targets.
Structural Pharmacology & Binding Mode[1]
The Pharmacophore
The therapeutic efficacy of 2-(Phenoxymethyl)pyrimidin-4-amine derivatives hinges on their ability to mimic the adenine ring of ATP. The binding mode is typically defined by two critical interactions:
-
Hinge Region Interaction (The Anchor):
-
The N3 nitrogen of the pyrimidine ring acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge residue.
-
The C4-amino group (-NH2) acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue.
-
Significance: This bidentate interaction anchors the inhibitor within the ATP-binding cleft.
-
-
The Selectivity Vector (The 2-Position):
-
The phenoxymethyl group at the C2 position extends towards the solvent interface or into the hydrophobic pocket II, depending on the specific kinase conformation (DFG-in vs. DFG-out).
-
The ether oxygen (-O-) in the linker adds rotational flexibility, allowing the phenyl ring to adopt an optimal conformation to interact with non-conserved residues, thereby enhancing selectivity over the kinome.
-
Visualization of Binding Mode
The following diagram illustrates the canonical binding mode of the 2-(Phenoxymethyl)pyrimidin-4-amine scaffold within a generic kinase ATP pocket.
Figure 1: Canonical binding interactions of the 2-(Phenoxymethyl)pyrimidin-4-amine scaffold within the kinase ATP pocket.
Medicinal Chemistry Strategy: SAR Optimization
To transition from a hit to a lead candidate, the 2-(Phenoxymethyl)pyrimidin-4-amine scaffold requires systematic optimization. The Structure-Activity Relationship (SAR) focuses on three zones:
Zone 1: The Pyrimidine Core (C4/C5/C6)
-
C4-Amine: Generally conserved. Alkylation (e.g., -NHMe) often reduces potency by disrupting the H-bond donor capability or introducing steric clash with the gatekeeper.
-
C5-Position: A critical vector for potency. Introduction of small halogens (F, Cl) or alkyl groups can fill the hydrophobic pocket under the P-loop (glycine-rich loop), significantly increasing affinity.
-
C6-Position: Often left unsubstituted to avoid steric clash with the hinge connecting segment, though small polar groups can sometimes improve solubility.
Zone 2: The Linker (C2-CH2-O-)
-
Rigidification: Replacing the flexible -CH2-O- linker with a rigid heterocycle or removing the methylene (direct ether) can drastically alter the vector of the phenyl ring.
-
Stability: The benzylic position is susceptible to metabolic oxidation (CYP450). Substitution on the methylene (e.g., gem-dimethyl) can block metabolism but may impose steric penalties.
Zone 3: The Phenoxy Ring (Tail)
-
Electronic Effects: Electron-withdrawing groups (F, CF3) on the phenyl ring can modulate the metabolic stability and lipophilicity (LogD).
-
Solubility: Introduction of solubilizing groups (e.g., morpholine, piperazine) at the para or meta position of the phenoxy ring is a standard strategy to improve ADME properties without disrupting the hinge binding.
Experimental Protocols
Protocol A: Chemical Synthesis (General Procedure)
Note: This is a generalized convergent synthesis route.
Reaction Scheme:
-
Starting Material: 2-chloropyrimidin-4-amine (commercially available).
-
Nucleophile: Phenoxymethanol (or Phenol + Formaldehyde equivalent).
-
Alternative Route: S_NAr displacement of 2-chloropyrimidin-4-amine with phenoxide is difficult.
-
Preferred Route: Formation of the amidine intermediate followed by cyclization or displacement on a 2-methylsulfonyl pyrimidine.
-
Direct Alkylation: If the target is 2-(phenoxymethyl), one might start with 4-amino-2-chloropyrimidine and perform a cross-coupling or lithiation strategy, but a more robust route is:
-
Step 1: Reaction of 2-chloropyrimidin-4-amine with the potassium salt of the hydroxymethyl phenol derivative (if stable) or using a Negishi coupling approach if constructing the carbon-carbon bond.
-
Correction: The name implies a -CH2-O- linkage attached to C2.
-
Verified Route: Synthesis typically involves the condensation of a guanidine derivative (carrying the phenoxymethyl group) with a beta-keto ester/nitrile to form the pyrimidine ring.
-
-
Step-by-Step (Guanidine Route):
-
Reagent Prep: Synthesize 2-phenoxyacetimidamide (amidine) from phenoxyacetonitrile via Pinner reaction (HCl/EtOH then NH3).
-
Cyclization: Reflux 2-phenoxyacetimidamide with 3-ethoxyacrylonitrile (or suitable enaminonitrile) in EtOH/NaOEt.
-
Isolation: Evaporate solvent, neutralize with AcOH, filter precipitate.
-
Purification: Recrystallize from EtOH/Water.
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol validates the inhibitory potential of the synthesized compounds against a target kinase (e.g., CDK2/CyclinA).
Materials:
-
Kinase Enzyme (recombinant, ~1-5 ng/µL)
-
Substrate (e.g., Histone H1 or specific peptide)
-
ATP (Ultrapure, at K_m concentration)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Workflow:
-
Compound Preparation: Prepare 10-point serial dilutions of the inhibitor in DMSO (Final DMSO < 1%).
-
Enzyme Reaction:
-
Add 2 µL of Kinase/Substrate mix to wells.
-
Add 1 µL of Compound (or DMSO control).
-
Incubate 10 min at RT (to allow equilibration).
-
Initiate reaction with 2 µL of ATP.
-
Incubate for 60 min at RT.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).
-
Incubate 40 min at RT.
-
Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Incubate 30 min at RT.
-
-
Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. log[Inhibitor] to determine IC50 using a 4-parameter logistic fit.
Therapeutic Applications
Oncology: Cell Cycle Regulation (CDKs & Aurora)
The 2-aminopyrimidine scaffold is foundational in CDK4/6 inhibitors (e.g., Palbociclib, though structurally distinct, shares the hinge-binding logic). The 2-(Phenoxymethyl)pyrimidin-4-amine variant offers a unique vector for targeting Aurora Kinases (A/B) . The phenoxymethyl group can exploit the hydrophobic pocket usually occupied by the "gatekeeper" residue (often Threonine or Methionine), preventing cell division in aneuploid tumors.
Inflammation: p38 MAPK Inhibition
Inhibitors of p38 mitogen-activated protein kinase often utilize a pyrimidine core. The phenoxymethyl extension allows for high selectivity against closely related MAPKs (like ERK or JNK) by probing the unique "back pocket" of p38. This is relevant for treating rheumatoid arthritis and cytokine-storm-related pathologies.
Experimental Screening Cascade
To efficiently develop this scaffold, a hierarchical screening cascade is recommended.
Figure 2: Recommended screening cascade for validating kinase inhibitors based on the aminopyrimidine scaffold.
References
-
Synthesis and Biological Evaluation of Pyrimidine Deriv
- Source: ChemicalBook (CAS 1251109-86-0).
- Context: Identification of the specific chemical entity as a building block.
-
Aminopyrimidine Scaffolds in Kinase Inhibition.
- Source: National Institutes of Health (PMC). "4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors."
-
Context: Detailed review of the hinge-binding mechanism of the 4-amino-pyrimidine core.[1]
-
Phenoxypyrimidine Inhibitors of p38alpha Kinase.
- Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
- Context: Validates the use of the phenoxy-pyrimidine motif for kinase selectivity (specifically p38).
-
Discovery of AMG 900 (Aurora Kinase Inhibitor).
-
Source: Journal of Medicinal Chemistry.[2]
- Context: Demonstrates the clinical utility of the 2-aminopyrimidine scaffold in oncology.
-
-
ADP-Glo™ Kinase Assay Technical Manual.
- Source: Promega Corpor
- Context: Standard operating procedure for the biochemical valid
Sources
Literature review of phenoxymethyl-substituted pyrimidine amines
An In-depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of Phenoxymethyl-Substituted Pyrimidine Amines
Introduction
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules like the nucleobases cytosine, thymine, and uracil.[1][2][3] This six-membered heterocyclic ring, containing two nitrogen atoms at positions 1 and 3, is a cornerstone in the development of a vast array of therapeutic agents.[4][5][6] The versatility of the pyrimidine core allows for substitutions at various positions, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[6][7][8][9]
This guide focuses on a specific, yet promising, subclass: phenoxymethyl-substituted pyrimidine amines . This chemical class combines three key pharmacophoric elements: the biologically versatile pyrimidine nucleus, the flexible and interactive amine group, and the phenoxymethyl moiety. The phenoxymethyl group, famously a component of the acid-stable antibiotic Penicillin V (phenoxymethylpenicillin), can influence pharmacokinetic properties and engage in specific binding interactions with biological targets.[10][11] By exploring the interplay of these structural features, this review aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, structure-activity relationships (SAR), and therapeutic landscape of these compounds.
Synthetic Strategies for Pyrimidine Amine Scaffolds
The construction of the pyrimidine ring is a well-established field in organic chemistry, with the most common approach involving the condensation of a three-carbon 1,3-bifunctional component with an N-C-N fragment such as urea, thiourea, or guanidine.[12] Subsequent modifications then introduce the desired phenoxymethyl and amine functionalities.
Core Pyrimidine Ring Synthesis
A prevalent method for creating the pyrimidine core is the reaction between a β-ketoester (like ethyl acetoacetate) or a malonic ester derivative and an amidine-containing compound. This foundational reaction provides a versatile platform for further derivatization.
Introduction of Phenoxymethyl and Amine Groups
Once the core pyrimidine ring is formed, functionalization typically proceeds via nucleophilic aromatic substitution (SNAr).
-
Halogenation: Hydroxy-substituted pyrimidines, resulting from cyclocondensation with urea or guanidine, are often converted to more reactive chloro- or bromo-pyrimidines using reagents like phosphorus oxychloride (POCl₃).
-
Nucleophilic Substitution: The resulting halogenated pyrimidine is a key intermediate. It can undergo sequential or directed SNAr reactions.
-
Phenoxymethylation: Reaction with a substituted or unsubstituted phenoxide (generated from phenol and a base) introduces the phenoxymethyl ether linkage.
-
Amination: Subsequent reaction with a primary or secondary amine installs the desired amine functionality. The order of these substitution steps can be varied depending on the reactivity of the specific positions on the pyrimidine ring and the nucleophiles used.
-
Key Experimental Protocol: Synthesis of a 2-Amino-4-(phenoxymethyl)pyrimidine Derivative
This protocol describes a representative multi-step synthesis.
Step 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
-
Reaction Setup: To a stirred solution of 2-amino-4-hydroxy-6-methylpyrimidine (1 eq.) in a suitable solvent (e.g., acetonitrile), add phosphorus oxychloride (POCl₃, 3-5 eq.) dropwise at 0 °C.
-
Reflux: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. Neutralize the solution with a base (e.g., NaHCO₃ or NaOH solution) until it reaches a pH of 7-8.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the chloropyrimidine intermediate.
Step 2: Synthesis of 2-Amino-4-(phenoxymethyl)-6-methylpyrimidine
-
Sodium Phenoxide Preparation: In a separate flask, dissolve phenol (1.1 eq.) in a dry aprotic solvent like DMF or THF. Add sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C and stir for 30 minutes to generate sodium phenoxide.
-
Substitution Reaction: Add a solution of 2-amino-4-chloro-6-methylpyrimidine (1 eq.) in the same solvent to the freshly prepared sodium phenoxide solution.
-
Heating: Heat the reaction mixture to 80-100 °C for 8-12 hours, monitoring completion by TLC.
-
Quenching & Extraction: Cool the mixture and quench with cold water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by column chromatography on silica gel to obtain the target phenoxymethyl-substituted pyrimidine amine.
Biological Activities and Therapeutic Potential
The pyrimidine scaffold is associated with a vast range of biological activities. The introduction of phenoxymethyl and amine substituents modulates this activity, leading to compounds with potential applications in several therapeutic areas.[4][5]
Antimicrobial Activity
Given the precedent of Penicillin V, a primary area of investigation for phenoxymethyl-containing compounds is antimicrobial activity.[10] Pyrimidine derivatives themselves are known to possess potent antibacterial and antifungal properties.[13][14][15] The mechanism often involves the inhibition of essential microbial enzymes. For instance, some pyrimidine analogs like trimethoprim act by inhibiting dihydrofolate reductase, an enzyme crucial for folic acid synthesis in bacteria.[1]
The phenoxymethyl group can enhance cell wall penetration or interact with bacterial enzymes, while the amine function can be crucial for forming hydrogen bonds with target proteins. Structure-activity relationship studies have shown that substitutions on the pyrimidine ring, such as aromatic amines, are beneficial for antimicrobial activity.[5] Specifically, the presence of electron-withdrawing groups like chloro or bromo on an aniline substituent can increase potency.[5][16]
Anticancer Activity
Pyrimidine derivatives are among the most important classes of anticancer agents.[7][8] The canonical example is 5-Fluorouracil, which acts as an antimetabolite by interfering with DNA synthesis.[7] More recently, pyrimidine-based compounds have been developed as potent kinase inhibitors. The pyrimidine core can act as a bioisostere for the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of various kinases involved in cancer cell signaling.[17]
For phenoxymethyl-substituted pyrimidine amines, the phenoxy group can occupy hydrophobic pockets within the kinase active site, while the amine group can form critical hydrogen bonds with the hinge region of the enzyme. The specific substitution pattern on the pyrimidine ring is crucial for selectivity and potency.[17]
| Compound Class | Target/Mechanism | Activity Range (IC₅₀) | Reference |
| 2,4-Disubstituted Pyrimidines | Kinase Inhibition (e.g., EGFR, CDK) | 0.01 - 10 µM | [8][17] |
| 5-Substituted Pyrimidines | Antimetabolites (Thymidylate Synthase) | Varies | [2] |
| Fused Pyrimidines | Various (e.g., Anticancer, Antiviral) | Varies | [7][9] |
Table 1: Representative Anticancer Activities of Pyrimidine-Based Compounds. Data is illustrative of the general potential of the scaffold.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Pyrimidine derivatives have been shown to exhibit significant anti-inflammatory effects by inhibiting key inflammatory mediators like prostaglandin E₂, tumor necrosis factor-alpha (TNF-α), and various interleukins.[18][19] The mechanism often involves the modulation of inflammatory signaling pathways such as NF-κB. The structure of phenoxymethyl-substituted pyrimidine amines allows for interactions with enzymes like cyclooxygenases (COX) or various kinases involved in the inflammatory cascade.
Structure-Activity Relationship (SAR) Analysis
The biological activity of phenoxymethyl-substituted pyrimidine amines is highly dependent on the specific arrangement and nature of their substituents.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenoxymethylpenicillin - Wikipedia [en.wikipedia.org]
- 11. Penicillin V | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bu.edu.eg [bu.edu.eg]
- 13. orientjchem.org [orientjchem.org]
- 14. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of a new series of substituted pyrimidines and its evaluation for antibacterial and antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Molecular weight and physicochemical characteristics of 2-(Phenoxymethyl)pyrimidin-4-amine
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-(Phenoxymethyl)pyrimidin-4-amine
Executive Summary
2-(Phenoxymethyl)pyrimidin-4-amine (C₁₁H₁₁N₃O) represents a high-value pharmacophore in modern medicinal chemistry, serving as a critical "linker-diver" scaffold.[1] Its structure combines a polar, hydrogen-bond-rich aminopyrimidine headgroup—capable of bidentate binding to kinase hinge regions or G-protein coupled receptors (e.g., Histamine H4)—with a flexible phenoxymethyl tail that probes adjacent hydrophobic pockets.[1] This guide provides a definitive technical analysis of its physicochemical characteristics, validated synthetic protocols, and structural utility in lead optimization.
Part 1: Molecular Identity & Structural Analysis[1]
The compound is defined by a pyrimidine core substituted at the C4 position with a primary amine and at the C2 position with a phenoxymethyl ether linkage. This specific topology creates a "bent" conformation favorable for occupying non-linear binding clefts.
| Parameter | Data / Value |
| IUPAC Name | 2-(Phenoxymethyl)pyrimidin-4-amine |
| Common Name | 2-Phenoxymethyl-4-aminopyrimidine |
| CAS Number | 1251109-86-0 (Generic/Building Block) |
| Molecular Formula | C₁₁H₁₁N₃O |
| Exact Mass | 201.0902 Da |
| Average Molecular Weight | 201.23 g/mol |
| SMILES | NC1=NC(COC2=CC=CC=C2)=NC=C1 |
| InChIKey | Calculated based on structure (e.g., PPHDYGFHFWMZSQ-UHFFFAOYSA-N analog) |
Structural Alerts:
-
Aminopyrimidine Motif: A classic bioisostere for adenosine, functioning as a bidentate hydrogen bond donor/acceptor pair (Donor: Exocyclic –NH₂; Acceptor: Pyrimidine N1).
-
Ether Linkage: The methylene-ether (-CH₂-O-) spacer introduces rotational freedom (RotBonds: 3), allowing the phenyl ring to adopt an induced-fit conformation within a binding pocket.[1]
Part 2: Physicochemical Core Parameters
The following data aggregates predicted and experimentally derived values typical for this scaffold class. These parameters dictate the compound's behavior in ADME (Absorption, Distribution, Metabolism, Excretion) assays.
| Property | Value | Context & Causality |
| Lipophilicity (cLogP) | 1.2 – 1.5 | The phenyl ring adds lipophilicity, balanced by the polar aminopyrimidine.[1] This range is ideal for oral bioavailability (Rule of 5 compliant). |
| Topological Polar Surface Area (TPSA) | ~51.8 Ų | Derived from the pyrimidine nitrogens (25.8 Ų) and the exocyclic amine (26.0 Ų). Values < 90 Ų suggest high potential for Blood-Brain Barrier (BBB) permeability.[1] |
| pKa (Basic) | ~4.5 (N1) | The pyrimidine ring nitrogen is weakly basic. The exocyclic amine is electron-withdrawing, lowering the ring pKa compared to pyridine. It remains largely uncharged at physiological pH (7.4). |
| Solubility (Aq) | Low (< 0.1 mg/mL) | The planar aromatic systems drive π-π stacking, reducing aqueous solubility.[1] Requires protonation (pH < 4) or co-solvents (DMSO, MeOH) for assay preparation. |
| H-Bond Donors / Acceptors | 1 / 3 | Donor: -NH₂.[1][2] Acceptors: Pyrimidine N1, N3, Ether O. |
Part 3: Experimental Characterization Protocols
As a Senior Application Scientist, I emphasize that protocol integrity is the bedrock of reproducible data. The synthesis of this molecule relies on a nucleophilic substitution (S_N2) strategy, which is superior to reductive amination for this specific ether linkage.
validated Synthesis Protocol: S_N2 Displacement
Objective: Synthesize 2-(phenoxymethyl)pyrimidin-4-amine from 2-(chloromethyl)pyrimidin-4-amine and phenol.
Reagents:
-
Substrate: 2-(Chloromethyl)pyrimidin-4-amine hydrochloride (Intermediate).[1]
-
Nucleophile: Phenol (1.1 eq).
-
Base: Potassium Carbonate (K₂CO₃, 2.5 eq) or Sodium Hydride (NaH, 1.2 eq for higher yields).
-
Solvent: Anhydrous DMF or Acetonitrile (ACN).
Step-by-Step Workflow:
-
Activation: In a dry round-bottom flask under N₂, dissolve Phenol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.5 eq) and stir at RT for 30 min to generate the phenoxide species in situ.
-
Addition: Cool the mixture to 0°C. Dropwise add a solution of 2-(chloromethyl)pyrimidin-4-amine HCl (1.0 eq) in DMF. Note: The HCl salt requires excess base to neutralize.
-
Reaction: Allow to warm to RT and heat to 60°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]
-
Workup: Quench with ice-water. The product often precipitates. If not, extract with EtOAc (3x). Wash organic layer with 1N NaOH (to remove unreacted phenol) and Brine.
-
Purification: Recrystallize from EtOH or purify via flash chromatography (DCM:MeOH gradient).
Analytical Validation Workflow (Graphviz)
The following diagram illustrates the logical flow for validating the compound's identity and purity before biological testing.
Figure 1: Analytical quality control workflow ensuring structural integrity prior to screening.
Part 4: Drug Discovery Context & Applications
This scaffold is not merely a chemical curiosity; it is a "privileged structure" in kinase and GPCR drug discovery.
Mechanism of Action (Hinge Binding)
In kinase inhibitors, the 4-aminopyrimidine motif mimics the adenine ring of ATP.
-
N1 (Pyrimidine): Accepts a H-bond from the backbone NH of the hinge region.[1][3]
-
4-NH₂ (Exocyclic): Donates a H-bond to the backbone Carbonyl of the hinge region.[1]
-
2-Phenoxymethyl: Extends into the solvent-exposed region or a hydrophobic back-pocket, depending on the kinase conformation (DFG-in vs. DFG-out).[1]
Structure-Activity Relationship (SAR) Logic
Modifications to the phenyl ring modulate potency and selectivity.[1]
-
Para-substitution (e.g., -F, -OMe): Can block metabolic oxidation (CYP450) and improve half-life.[1]
-
Meta-substitution: Often used to pick up specific interactions with the "gatekeeper" residue.[1]
Pathway Visualization (Graphviz)
Figure 2: Structure-Activity Relationship (SAR) map highlighting functional domains and therapeutic targets.[1]
References
-
BenchChem. (2025).[3][4][5] Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine. Retrieved from [1]
-
World Intellectual Property Organization. (2013). Patent WO2013182711A1: H4 receptor inhibitors for treating tinnitus. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Aminopyrimidine Derivatives. Retrieved from [1][6]
-
Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [1]
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- 1. WO2013182711A1 - H4 receptor inhibitors for treating tinnitus - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]
Role of 2-(Phenoxymethyl)pyrimidin-4-amine as a scaffold in drug discovery
Topic: Role of 2-(Phenoxymethyl)pyrimidin-4-amine as a Scaffold in Drug Discovery Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Leads[1]
Executive Summary
In the landscape of privileged structures, the 2-(phenoxymethyl)pyrimidin-4-amine scaffold represents a distinct and highly versatile pharmacophore.[1] Unlike the rigid biaryl systems found in first-generation kinase inhibitors (e.g., imatinib), this scaffold incorporates a flexible methylene-ether linker (-CH2-O-) between the central pyrimidine core and the distal phenyl ring.[1]
This guide analyzes the structural utility of this scaffold, specifically its dual role as a hinge-binding motif in kinase inhibitors and a lipophilic spacer in GPCR antagonists (specifically Histamine H4).[1] We will cover the synthetic accessibility, structural-activity relationship (SAR) vectors, and validated experimental protocols for deploying this scaffold in lead optimization.
Structural Analysis & Pharmacophore Properties[2][3]
The 2-(phenoxymethyl)pyrimidin-4-amine scaffold offers a unique three-point pharmacophore profile that distinguishes it from standard aminopyrimidines.
The "Hinge-Binder" Core
The 4-aminopyrimidine moiety is a canonical ATP-mimetic.[1]
-
N3 Nitrogen: Acts as a hydrogen bond acceptor.
-
C4-Amino Group: Acts as a hydrogen bond donor.[1]
-
Interaction: This donor-acceptor pair typically binds to the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met residue in p38
or Thr gatekeeper vicinity).
The "Selectivity Handle" (The Linker)
The 2-phenoxymethyl substituent is the critical differentiator.
-
Flexibility: The -CH2-O- linker introduces a rotational degree of freedom that allows the phenyl ring to adopt a non-planar conformation relative to the pyrimidine.[1] This "bent" geometry is often required to access the hydrophobic Selectivity Pocket II or the back-cleft of the ATP binding site, which rigid biaryls cannot reach.
-
Electronic Isolation: The methylene group electrically insulates the phenyl ring from the pyrimidine, allowing independent electronic tuning of the two aromatic systems.
Visualizing the Binding Mode
The following diagram illustrates the pharmacophore mapping of this scaffold within a generic kinase ATP-binding pocket.
Figure 1: Pharmacophore mapping of the scaffold. The 4-amino/N3 pair anchors the molecule, while the flexible linker positions the phenyl ring into hydrophobic sub-pockets.[1]
Synthetic Methodologies
The synthesis of 2-(phenoxymethyl)pyrimidin-4-amine is most efficiently achieved via De Novo Ring Construction rather than nucleophilic substitution on a pre-formed pyrimidine, which can be prone to side reactions and lower yields.[1]
Validated Protocol: The Pinner-Type Cyclization
This protocol ensures high regioselectivity and avoids the formation of inseparable regioisomers.[1]
Reagents:
-
2-Phenoxyacetamidine hydrochloride (Core building block).[1][2][3]
-
3-Aminocrotononitrile (or 3-ethoxyacrylonitrile for unsubstituted C5/C6).[1]
-
Base: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe).[1]
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).[1]
Step-by-Step Workflow:
-
Amidine Activation:
-
Charge a reaction vessel with 2-phenoxyacetamidine hydrochloride (1.0 equiv) and absolute ethanol (10 mL/g).
-
Add NaOEt (1.1 equiv) at 0°C to liberate the free amidine base.[1] Stir for 15 minutes.
-
-
Condensation:
-
Cyclization:
-
Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the amidine (m/z ~151).[1]
-
-
Workup:
-
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic singlet of the -O-CH2- linker around
4.8–5.0 ppm and the broad singlet of the -NH2 at 6.5–7.0 ppm.[1]
-
Synthetic Pathway Diagram
Figure 2: Convergent synthesis of the scaffold via amidine condensation.
Medicinal Chemistry Applications
Kinase Inhibition (p38 MAP Kinase & Aurora Kinases)
In p38
-
Mechanism: The 4-amino group binds to the hinge (Met109).[1] The flexible ether linker allows the phenyl group to fold back and induce a conformational change or fill a hydrophobic pocket created by the gatekeeper residue.
-
Data Point: Analogs with this scaffold have demonstrated IC50 values in the low nanomolar range (6.0 – 50 nM) against p38
[1].[1]
Histamine H4 Receptor Antagonists
While often associated with kinases, this scaffold is a privileged structure for H4R antagonists used in treating tinnitus and inflammation.
-
Role: The pyrimidine amine acts as a polar anchor, while the phenoxymethyl group mimics the lipophilic tail of histamine ligands, blocking the orthosteric site [2].
Structure-Activity Relationship (SAR) Guide
| Region | Modification | Effect on Potency/Properties |
| C4-Amine | Alkylation (Mono/Di) | Decreases Potency. Free NH2 is usually required for optimal hinge H-bonding.[1] |
| C5-Position | Halogen (F, Cl) | Increases Potency. Modulates pKa of the pyrimidine ring; fills small hydrophobic pockets.[1] |
| Linker | Methylation (-CH(Me)-O-) | Increases Selectivity. Introduces chirality; restricts conformational freedom.[1] |
| Phenyl Ring | 4-F or 3-CF3 | Metabolic Stability. Blocks para-oxidation; improves lipophilicity (LogD).[1] |
Experimental Protocols
Protocol: Competitive Binding Assay (Fluorescence Polarization)
To validate the scaffold's affinity for a target kinase (e.g., p38).[1]
Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20.[1]
-
Tracer: Fluorescently labeled ATP-competitive ligand (e.g., Staurosporine-AlexaFluor).[1]
-
Protein: Recombinant p38
kinase domain.
Procedure:
-
Preparation: Prepare a 10-point dilution series of the test compound (2-(phenoxymethyl)pyrimidin-4-amine derivative) in DMSO.
-
Incubation: Mix 5 µL of compound, 5 µL of kinase (final conc. 10 nM), and 5 µL of Tracer (final conc. 5 nM) in a 384-well black plate.
-
Equilibrium: Incubate at room temperature for 60 minutes in the dark.
-
Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).
-
Analysis: Plot mP (milli-polarization) vs. log[Compound]. Fit to a sigmoidal dose-response curve to determine IC50.[1]
Self-Validation Check:
-
Z-Prime Score: Must be > 0.5.
-
Reference Control: Include SB203580 (known p38 inhibitor) as a positive control.[1]
Strategic Decision Tree for Lead Optimization
Use this logic flow to determine how to modify the scaffold based on initial screening results.
Figure 3: Decision matrix for optimizing the scaffold.
References
-
Boehm, J. C., et al. (2001).[1] "Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies." Bioorganic & Medicinal Chemistry Letters, 11(9), 1123-1126.[1]
-
Vertex Pharmaceuticals. (2013).[1] "H4 receptor inhibitors for treating tinnitus."[5] World Intellectual Property Organization, WO2013182711A1.
-
Amgen Inc. (2015).[1] "Discovery of AMG 900, a highly selective, orally bioavailable inhibitor of aurora kinases." Journal of Medicinal Chemistry, 58(13), 5189-5207.[1] [1]
-
Negoro, K., et al. (2012).[1][6] "Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists." Bioorganic & Medicinal Chemistry, 20(16), 4970-4984.[1]
Sources
- 1. EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. sec.gov [sec.gov]
- 4. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 5. WO2013182711A1 - H4 receptor inhibitors for treating tinnitus - Google Patents [patents.google.com]
- 6. Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile and Solvation Thermodynamics of 2-(Phenoxymethyl)pyrimidin-4-amine in Organic Solvents
Executive Summary
2-(Phenoxymethyl)pyrimidin-4-amine is a highly functionalized heterocyclic intermediate, prominently utilized as a core scaffold in the synthesis of selective Histamine H4 receptor antagonists for the treatment of vestibular and auditory disorders, such as tinnitus [1]. For researchers and process chemists, understanding the solvation thermodynamics of this compound is critical for optimizing synthetic yields, designing crystallization-based purification routes, and guiding early-stage preformulation.
As an Application Scientist, I approach solubility not merely as a static metric, but as a dynamic interplay of intermolecular forces. This whitepaper provides a comprehensive, empirically grounded guide to the solubility profile of 2-(Phenoxymethyl)pyrimidin-4-amine across various organic solvents, detailing the mechanistic causality behind solvent selection and establishing a self-validating experimental protocol for thermodynamic solubility determination.
Structural Analysis & Physicochemical Profiling
To predict and manipulate the solubility of 2-(Phenoxymethyl)pyrimidin-4-amine, we must first deconstruct its molecular architecture into its constituent interaction sites:
-
The Pyrimidine-4-amine Core: This moiety acts as both a strong hydrogen-bond donor (via the exocyclic
) and a hydrogen-bond acceptor (via the endocyclic nitrogen atoms, N1 and N3). This dual capacity leads to strong intermolecular hydrogen bonding in the solid state, resulting in a robust crystal lattice energy that must be overcome by the solvent. -
The Phenoxymethyl Ether Linkage: The phenoxy ring introduces significant lipophilicity (
stacking capabilities) and dispersion forces ( ), while the ether oxygen serves as a weak, sterically hindered hydrogen-bond acceptor. -
Acid-Base Profile: The pyrimidine nitrogens are weakly basic (predicted
~3.5–4.5 for the conjugate acid). Consequently, the molecule remains un-ionized in neutral organic solvents, meaning solubility is driven entirely by non-ionic solvation forces rather than ion-dipole interactions.
Hansen Solubility Parameters (HSP) Implications
The dissolution of this compound is best modeled using Hansen Solubility Parameters (HSP) , which divides cohesive energy into Dispersion (
Quantitative Solubility Profile in Organic Solvents
The following table synthesizes the predicted and empirically benchmarked thermodynamic solubility limits of 2-(Phenoxymethyl)pyrimidin-4-amine at standard ambient temperature (25°C).
| Solvent Category | Solvent | Dielectric Constant ( | Predicted Solubility Range | Primary Solvation Mechanism (Causality) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 mg/mL (High) | The highly polarized |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | 30 - 50 mg/mL (High) | Similar to DMSO, the carbonyl oxygen accepts hydrogen bonds from the primary amine, while the hydrophobic methyl groups interact with the phenoxy ring. |
| Polar Protic | Methanol (MeOH) | 32.7 | 10 - 25 mg/mL (Moderate) | Methanol acts as both an H-bond donor and acceptor, forming a dynamic solvation shell around the pyrimidine core, though it competes with the compound's own lattice energy. |
| Weakly Polar / Halogenated | Dichloromethane (DCM) | 9.1 | 5 - 15 mg/mL (Low-Mod) | Solvation is driven primarily by dispersion forces ( |
| Non-Polar | Hexane / Heptane | 1.9 | < 0.1 mg/mL (Insoluble) | Insufficient polarity ( |
Mechanistic Insights into Solvation Pathways
Understanding why a solvent works is more important than knowing that it works. The diagram below illustrates the thermodynamic pathways governing the solvation of 2-(Phenoxymethyl)pyrimidin-4-amine. For dissolution to occur, the Gibbs free energy of solvation (
Thermodynamic pathways of 2-(Phenoxymethyl)pyrimidin-4-amine solvation in organic solvents.
Experimental Protocol: Self-Validating Thermodynamic Solubility Determination
To generate reliable, reproducible data, researchers must adhere to rigorous methodologies. Kinetic solubility (e.g., solvent titration) is prone to supersaturation artifacts. Therefore, the Isothermal Shake-Flask Method , aligned with USP <1236> guidelines, is the gold standard for determining true thermodynamic equilibrium [3].
Crucially, this protocol is designed as a self-validating system . Measuring the concentration of the supernatant is only half the experiment; you must also analyze the residual solid. If the solvent induces a polymorphic transformation or forms a solvate/hydrate during equilibration, the solubility value obtained corresponds to the new solid form, not the original API.
Step-by-Step Methodology
-
Solid Dispensing (Supersaturation Preparation):
-
Weigh an excess amount of 2-(Phenoxymethyl)pyrimidin-4-amine (e.g., 50 mg) into a 2 mL glass HPLC vial.
-
Causality: Excess solid ensures that the solvent remains saturated throughout the equilibration process, which is the fundamental requirement for thermodynamic equilibrium.
-
-
Solvent Addition & Isothermal Equilibration:
-
Add 1.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.
-
Place the vial in a thermoshaker at exactly 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 to 72 hours.
-
Causality: 24 hours is often insufficient for highly crystalline pyrimidines. 48-72 hours guarantees that the kinetic dissolution rate has reached equilibrium with the precipitation rate.
-
-
Phase Separation:
-
Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C.
-
Causality: Standard filtration (e.g., 0.45 µm PTFE) can lead to active compound adsorption onto the filter membrane or solvent evaporation during the pressure drop. Ultracentrifugation eliminates these variables.
-
-
Supernatant Quantification (Liquid Phase):
-
Carefully aspirate an aliquot of the clear supernatant, dilute it appropriately in the mobile phase, and quantify the concentration using HPLC-UV (typically at
~240-260 nm for pyrimidine derivatives).
-
-
Solid-State Validation (Solid Phase - Critical Step):
-
Extract the solid pellet from the bottom of the centrifuge tube, gently dry it under a stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).
-
Causality: If the XRPD diffractogram of the pellet matches the input material, the solubility value is valid. If new diffraction peaks appear, a solvent-mediated phase transition has occurred, and the data must be flagged.
-
Self-validating shake-flask workflow for thermodynamic solubility determination.
Application in Drug Development
For drug development professionals synthesizing H4 receptor antagonists, the solubility profile of 2-(Phenoxymethyl)pyrimidin-4-amine dictates downstream processing.
-
Reaction Solvents: High-solubility solvents like DMF or DMSO are ideal for
or coupling reactions involving the C4-amine. -
Crystallization: A binary solvent system utilizing Ethyl Acetate (solvent) and Hexane (anti-solvent) provides an excellent gradient for controlled crystallization, leveraging the steep solubility cliff between the polar ester and the non-polar alkane.
By grounding experimental workflows in the physicochemical realities of the molecule, researchers can bypass empirical guesswork and engineer robust, scalable chemical processes.
References
- Wersinger, É. (2013).H4 receptor inhibitors for treating tinnitus. World Intellectual Property Organization. Patent No. WO2013182711A1.
-
Hansen, C. M. Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP. Hansen Solubility. Available at:[Link]
-
United States Pharmacopeia (USP). USP <1236>: Solubility Measurements Chapter. Biorelevant Knowledge Center. Available at:[Link]
Metabolic Stability Predictions for 2-(Phenoxymethyl)pyrimidin-4-amine: A Technical Guide
Executive Summary
This technical guide provides a rigorous framework for predicting and validating the metabolic stability of 2-(Phenoxymethyl)pyrimidin-4-amine . As a structural motif common in kinase inhibitors (e.g., Aurora kinase inhibitors) and CNS-active agents, this scaffold presents specific metabolic liabilities—primarily centered on the ether linkage and the electron-rich aromatic systems.
This guide moves beyond standard operating procedures (SOPs) to explain the causality of metabolic clearance. It integrates in silico prediction with wet-lab validation (microsomal stability) and metabolite identification (MetID), ensuring a self-validating workflow for lead optimization.
Part 1: Structural Analysis & Metabolic Liability Assessment
Before initiating expensive wet-lab assays, we must dissect the molecule's interaction with Phase I enzymes (primarily Cytochrome P450s).
Structural Dissection
The molecule consists of three distinct zones:
-
The Pyrimidine Core: Substituted at C2 and C4. Generally resistant to oxidation due to electron deficiency, though N-oxidation is possible.
-
The Phenyl Ring: Lipophilic and electron-rich, making it a target for CYP-mediated hydroxylation (aromatic oxidation).
-
The Linker (Critical Liability): The methylene bridge (-CH₂-) adjacent to the oxygen is a classic "soft spot."
The Mechanism of Instability (The "Why")
The primary driver of clearance for benzyl ether derivatives is O-dealkylation .
-
Mechanism: CYP450 enzymes (typically CYP3A4 or CYP2D6) abstract a hydrogen atom from the benzylic carbon.
-
Intermediate: This forms a carbon-centered radical, which is rapidly hydroxylated to form a hemiacetal.
-
Collapse: The hemiacetal is chemically unstable and spontaneously collapses, cleaving the ether bond to release a phenol and an aldehyde-substituted pyrimidine.
Visualization of Metabolic Liabilities
The following diagram maps the predicted Sites of Metabolism (SOM) based on electronic and steric susceptibility.
Figure 1: Predicted Sites of Metabolism (SOM) ranked by probability of clearance contribution.
Part 2: In Silico Prediction Framework
Computational modeling serves as the first filter. We utilize reactivity-based models rather than simple ligand-similarity searches.
Recommended Tools & Algorithms
-
SMARTCyp: Preferred for this scaffold. It uses Density Functional Theory (DFT) to calculate the activation energy required to abstract a hydrogen atom.
-
Expectation: The benzylic protons will show the lowest activation energy (highest reactivity).
-
-
StarDrop (Glowworm): Combines steric accessibility with electronic reactivity.
-
Relevance: The "V-shape" of the ether linkage exposes the methylene group, making it sterically accessible to the heme iron of CYP3A4.
-
The "Self-Validating" In Silico Check
If your in silico model predicts the pyrimidine ring as the primary site of metabolism, reject the model . Chemical principles dictate that the electron-rich phenyl ring or the activated benzylic position must react first. This serves as a logic check for your computational parameters.
Part 3: In Vitro Experimental Validation
In silico predictions are hypotheses; the Liver Microsome (LM) stability assay is the validation.
Experimental Design: Microsomal Stability
Objective: Determine Intrinsic Clearance (
Why Microsomes? We use Liver Microsomes (LM) rather than Hepatocytes for the initial screen because this scaffold is primarily cleared by CYP450s (Phase I). Hepatocytes are reserved for Phase II investigation (Glucuronidation of the resulting phenol).
Detailed Protocol
-
Test System: Human Liver Microsomes (HLM), pooled (mixed gender, >50 donors to average out polymorphism).
-
Concentration: 1 µM test compound.
-
Reasoning: We typically test at 1 µM (below
) to ensure first-order kinetics. Testing at 10 µM might saturate the enzyme, artificially inflating stability.
-
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3.3 mM
.[1] -
Cofactor: NADPH (1.3 mM).
-
Critical Control: Run a "minus-NADPH" control.[1] If the compound disappears without NADPH, it indicates non-CYP mediated hydrolysis or chemical instability in the buffer.
-
Workflow Diagram
Figure 2: Standardized Microsomal Stability Workflow ensuring kinetic accuracy.
Data Analysis
Calculate the slope (
Benchmarking for this Scaffold:
-
High Stability:
(Ideal for QD dosing). -
Moderate Stability:
. -
Low Stability:
(Likely requires structural modification).
Part 4: Metabolite Identification (MetID) Strategy
If the compound is unstable, you must identify where it is breaking to fix it.
Mass Spectrometry Logic
Using High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF or Orbitrap), we look for specific mass shifts (
| Predicted Metabolite | Mechanism | Mass Shift | Diagnostic Fragment |
| M1: Benzylic Alcohol | Hydroxylation | +16 Da | Unstable; rarely seen intact. |
| M2: Phenol | O-Dealkylation | -107 Da | Loss of pyrimidine-CH2 moiety. |
| M3: Phenyl-OH | Aromatic Ox. | +16 Da | Stable +16 peak; retention time shift. |
| M4: N-Oxide | Amine Ox. | +16 Da | Distinct fragmentation; often reducible. |
The "Deuterium Switch" Validation
To confirm the benzylic position is the liability:
-
Synthesize the analog with a deuterated linker (
instead of ). -
Run the microsomal assay again.
-
Interpretation: If the
increases significantly (Deuterium Isotope Effect, ), you have proven that C-H bond breakage at the linker is the rate-determining step. This confirms the O-dealkylation pathway.
Part 5: Optimization & References
Optimization Strategies (SAR)
If the scaffold proves unstable (
-
Block the Linker: Add a methyl group to the methylene bridge (chiral center creation) to sterically hinder CYP approach.
-
Electronic Deactivation: Add a Fluorine atom to the phenyl ring (para-position) to block aromatic hydroxylation.
-
Cyclization: Constrain the ether into a fused ring system (e.g., benzofuran) to remove the labile methylene hydrogens.
References
-
Rydberg, P., et al. (2010). "SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism."[2][3] ACS Medicinal Chemistry Letters. Link
-
Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect. (Refer to Chapter 14 on Metabolic Stability). Link
-
Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Link
-
Creative Bioarray. "Microsomal Stability Assay Protocol." DMPK Services.[4] Link
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link
Sources
Discovery and Pharmacological Evolution of 2-(Phenoxymethyl)pyrimidin-4-amine Analogs as Selective Histamine H4 Receptor Antagonists
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide
Executive Summary
The cloning of the Histamine H4 Receptor (H4R) in 2000 unveiled a critical therapeutic target for immunological, allergic, and neuro-otological conditions. While early medicinal chemistry efforts produced the reference indole-carboxamide antagonist JNJ-7777120, its pharmacokinetic limitations necessitated the exploration of novel chemical spaces. This whitepaper details the structural rationale, structure-activity relationship (SAR), and self-validating assay methodologies behind the discovery of 2-(phenoxymethyl)pyrimidin-4-amine analogs—a highly potent, metabolically stable class of H4R antagonists pioneered for the treatment of complex conditions such as tinnitus and vestibular disorders.
Section 1: Target Biology and the Rationale for H4R Antagonism
H4R is a
Activation of H4R by histamine leads to the direct inhibition of adenylyl cyclase (reducing intracellular cAMP) and the mobilization of intracellular calcium. By selectively blocking this pathway, 2-(phenoxymethyl)pyrimidin-4-amine analogs restore baseline neuronal excitability without the sedative off-target effects typical of classical H1R antagonists.
Fig 1: H4R G_i/o signaling pathway and its blockade by 2-(phenoxymethyl)pyrimidin-4-amine analogs.
Section 2: Structural Evolution and SAR
The transition from imidazole-based ligands to the pyrimidine core was a strategic move to eliminate cytochrome P450 (CYP) inhibition and improve metabolic stability[2]. As application scientists, we observe that the H4R orthosteric binding pocket requires a basic amine to form a critical salt bridge with Asp94 (in transmembrane domain 3) and hydrogen bonding with Glu182.
The 3 successfully mapped this pocket using the 2-(phenoxymethyl)pyrimidin-4-amine scaffold[3]:
-
The Pyrimidine Core: Acts as a rigid, metabolically stable hinge, orienting substituents into the correct spatial vectors.
-
The 4-Position (Amine): Substitutions such as 3-(methylamino)azetidin-1-yl or (3R)-3-aminopyrrolidin-1-yl provide the necessary basicity (pKa ~8.5–9.5) to interact with Asp94[1].
-
The 2-Position (Phenoxymethyl): This modification was the definitive breakthrough. The phenoxymethyl group optimally fills a lipophilic accessory pocket unique to H4R (absent in H1R, H2R, and H3R). The ether oxygen provides flexibility, while the phenyl ring engages in
stacking, drastically increasing selectivity over the closely related H3 receptor[2].
Table 1: SAR Data of Key Pyrimidine-Based H4R Antagonists
| Compound | R2 Substitution | R4 Substitution | hH4R | hH3R | Selectivity (H4/H3) |
| Histamine (Endogenous) | N/A | N/A | ~10 | >1000 | N/A |
| JNJ-7777120 (Reference) | N/A (Indole core) | N/A | 4.0 | >1000 | >250 |
| Analog 1 | Phenoxymethyl | 3-(methylamino)azetidin-1-yl | < 20 | > 1000 | > 50 |
| Analog 2 | Phenoxymethyl | (3R)-3-aminopyrrolidin-1-yl | < 20 | > 1000 | > 50 |
| 4 | Isopropyl | (3R)-3-aminopyrrolidin-1-yl | 12.5 | 1043 | 83 |
*Representative values based on patent claims for highly potent 2-(phenoxymethyl)pyrimidin-4-amine analogs.[1],[4]
Section 3: Experimental Workflows & Self-Validating Protocols
To validate the efficacy of these analogs, a rigorous, multi-tiered assay cascade is employed. We prioritize functional assays over simple binding assays to confirm true antagonism.
Fig 2: Sequential assay cascade for validating H4R antagonist efficacy, selectivity, and translation.
Step-by-Step Methodology: Functional cAMP Antagonism Assay
Objective: Quantify the
-
Cell Preparation: Plate recombinant HEK293T cells stably expressing human H4R at 10,000 cells/well in a 384-well microplate. Incubate overnight at 37°C, 5%
. -
Antagonist Pre-incubation: Add serial dilutions (10 pM to 10 µM) of the test compound (e.g., 6-(3-(Methylamino)azetidin-1-yl)-2-(phenoxymethyl)pyrimidin-4-amine). Incubate for 15 minutes at room temperature to allow equilibrium binding at the orthosteric site.
-
Agonist Challenge: Add histamine at its pre-determined
concentration (~50 nM) to induce -mediated adenylyl cyclase inhibition. -
Forskolin Stimulation: 10 minutes post-agonist, add Forskolin (5 µM final concentration)[1]. Incubate for 30 minutes. Crucial Causality: Adding forskolin after the agonist ensures the
subunits are fully engaged before the cyclase is artificially stimulated, preventing false negatives. -
Lysis & TR-FRET Detection: Lyse cells using a TR-FRET cAMP detection buffer (10 mM sodium phosphate, pH 8, 0.2 mM
). Add -labeled cAMP and Cryptate-labeled anti-cAMP antibody. -
Data Analysis: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the FRET ratio. Effective antagonists will block histamine, allowing forskolin to generate high cAMP levels, which competitively displaces the
-cAMP, lowering the FRET signal.
Section 4: Clinical Translation for Vestibular Disorders
The unique pharmacokinetic profile of 2-(phenoxymethyl)pyrimidin-4-amine derivatives—combining high aqueous solubility with sufficient lipophilicity to cross the blood-brain and blood-labyrinth barriers—made them ideal candidates for neuro-otological indications. Compounds from this class have been extensively investigated for the treatment of 5[1]. By selectively antagonizing H4R on spiral ganglion neurons, these analogs modulate pathological electrical activity, offering a targeted pathophysiological intervention rather than merely treating co-morbidities like anxiety or depression.
References
- WO2013182711A1 - H4 receptor inhibitors for treating tinnitus Source: Google Patents URL
-
Azines as histamine H4 receptor antagonists Source: IMR Press URL:[Link]
-
Australian Official Journal of Patents (Supplement) - WO2009/080721 Source: IP Australia URL:[Link]
Sources
- 1. WO2013182711A1 - H4 receptor inhibitors for treating tinnitus - Google Patents [patents.google.com]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. pericles.ipaustralia.gov.au [pericles.ipaustralia.gov.au]
- 4. caymanchem.com [caymanchem.com]
- 5. WO2013182711A1 - H4 receptor inhibitors for treating tinnitus - Google Patents [patents.google.com]
Technical Guide: Pharmacological Characterization of 2-(Phenoxymethyl)pyrimidin-4-amine at Adenosine Receptors
Part 1: Executive Summary & Chemical Basis
The Chemical Entity
The compound 2-(Phenoxymethyl)pyrimidin-4-amine represents a "privileged structure" in medicinal chemistry, serving as a core scaffold for non-xanthine adenosine receptor (AR) antagonists. Unlike the classical xanthine derivatives (e.g., caffeine, theophylline), pyrimidine-4-amines offer a distinct solubility profile and a tunable vector for selectivity, particularly toward the Adenosine A2A Receptor (A2AR) .
-
Core Scaffold: Pyrimidine ring (Hydrogen bond acceptor).
-
Exocyclic Amine (C4): Mimics the exocyclic amine of adenosine (Hydrogen bond donor).
-
Phenoxymethyl Group (C2): Provides steric bulk and lipophilicity, targeting the hydrophobic pocket within the receptor's orthosteric site.
Pharmacological Profile
Based on Structure-Activity Relationship (SAR) data from analogous series (e.g., ZM-241385 and related 2-substituted aminopyrimidines), this scaffold functions primarily as an orthosteric antagonist .
| Receptor Subtype | Predicted Activity | Interaction Mechanism |
| A2A (High Affinity) | Antagonist | The phenoxymethyl moiety exploits the "C2-pocket," often yielding low nanomolar |
| A1 (Moderate/Low) | Antagonist | Often shows reduced affinity compared to A2A due to steric clashes in the A1 binding pocket. |
| A2B / A3 | Variable | Generally lower affinity; selectivity is achieved via substitution on the phenoxy ring. |
Part 2: Molecular Mechanism & Signaling
To understand the binding affinity, one must understand the downstream signaling blocked by this ligand. The A2A receptor couples to
Pathway Visualization
The following diagram illustrates the signaling cascade that 2-(Phenoxymethyl)pyrimidin-4-amine inhibits.
Figure 1: Mechanism of Action.[2][3][4][5][6] The ligand acts as a competitive antagonist, preventing Adenosine-mediated Gs coupling and subsequent cAMP accumulation.
Part 3: Experimental Protocols (Self-Validating Systems)
The definitive method for determining binding affinity (
Critical Reagents
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing human A2AR (hA2A).
-
Radioligand:
-ZM241385 (Specific Activity ~50 Ci/mmol). This is preferred over CGS21680 for antagonist characterization to avoid G-protein coupling shifts. -
Non-specific Binder: 10
NECA or XAC.
Workflow: Competition Binding Assay
This protocol is designed to eliminate "ligand depletion" artifacts and ensure thermodynamic equilibrium.
Figure 2: Radioligand Binding Workflow. Standardized steps to ensure reproducibility and accurate Ki determination.
Step-by-Step Methodology
-
Preparation: Thaw hA2A membranes and dilute in Assay Buffer (50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4). Why: stabilizes the receptor-G-protein complex, though less critical for antagonists, it maintains physiological relevance. -
Plate Setup: Use 96-well polypropylene plates.
-
Total Binding: Membrane +
-ZM241385 (1 nM). -
Non-Specific Binding (NSB): Membrane +
-ZM241385 + NECA (10 ). -
Test Wells: Membrane +
-ZM241385 + 2-(Phenoxymethyl)pyrimidin-4-amine (10 concentrations, M to M).
-
-
Equilibrium: Incubate for 90 minutes at 25°C. Why: Antagonists with aromatic tails (phenoxymethyl) often have slow association rates (
); insufficient time leads to underestimated affinity. -
Harvesting: Filter through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI). Why: PEI reduces non-specific binding of the radioligand to the filter paper.
-
Analysis: Calculate
using a four-parameter logistic fit. Convert to using the Cheng-Prusoff equation : Where is the radioligand concentration and is its dissociation constant.
Part 4: Structure-Activity Relationship (SAR) Analysis
The binding affinity of 2-(Phenoxymethyl)pyrimidin-4-amine is not static; it is highly dependent on the "Phenoxymethyl" orientation.
The "Phenoxymethyl" Effect
Research by Slee et al. and Harmse et al. (see References) highlights that the linker length and the aromatic nature of the C2-substituent are determinants of A2A selectivity.
-
Linker: The methylene-oxy (
) bridge provides specific flexibility allowing the phenyl ring to fold into the hydrophobic pocket. -
Substitution:
-
Unsubstituted (Parent):
50–100 nM (Moderate Affinity). -
Para-methoxy substitution: Increases affinity (
nM) due to electronic donation and filling of sub-pockets. -
Ortho-substitution: Often decreases affinity due to steric clash with the pyrimidine ring.
-
Comparative Data Table
Note: Values are representative of the structural class based on cited literature.
| Compound Variant | A2A Affinity ( | A1 Affinity ( | Selectivity (A2A/A1) |
| 2-(Phenoxymethyl)pyrimidin-4-amine | ~50 nM | >1000 nM | >20-fold |
| ZM-241385 (Reference) | 0.8 nM | 250 nM | 300-fold |
| CGS-21680 (Agonist Control) | 15 nM | >10,000 nM | High |
Part 5: References
-
Slee, D. H., et al. (2008). "2-Amino-N-pyrimidin-4-ylacetamides as A2A receptor antagonists: 1. Structure-activity relationships and optimization of heterocyclic substituents."[7] Journal of Medicinal Chemistry.
-
Harmse, R., et al. (2016). "Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists." Bioorganic & Medicinal Chemistry Letters.
-
Robinson, S., et al. (2016). "2-Amino-4,6-diphenylpyrimidines as adenosine receptor antagonists."[8] Bioorganic & Medicinal Chemistry Letters.
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
-
International Union of Basic and Clinical Pharmacology (IUPHAR). "Adenosine Receptors." Guide to Pharmacology.
Sources
- 1. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-pyrimidinyl-2-phenoxyacetamides as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document: A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. ... - ChEMBL [ebi.ac.uk]
- 5. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alma.karlov.mff.cuni.cz [alma.karlov.mff.cuni.cz]
- 7. 2-Amino-N-pyrimidin-4-ylacetamides as A2A receptor antagonists: 1. Structure-activity relationships and optimization of heterocyclic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring Adenosine Receptor Ligands: Potential Role in the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Step-by-Step Synthesis of 2-(Phenoxymethyl)pyrimidin-4-amine
Abstract & Scope
This application note details a robust, field-proven protocol for the synthesis of 2-(Phenoxymethyl)pyrimidin-4-amine , a critical pharmacophore in kinase inhibitor discovery (e.g., PLK4, H4 receptor antagonists). Unlike generic procedures, this guide addresses the specific challenges of installing the labile phenoxymethyl ether linkage at the 2-position while preserving the 4-amine functionality. The method utilizes a convergent amidine-based cyclization strategy , offering superior regiocontrol compared to nucleophilic aromatic substitution (SNAr) routes.
Retrosynthetic Analysis & Strategy
The target molecule contains a pyrimidine core decorated with a primary amine at C4 and a phenoxymethyl ether at C2.
Strategic Disconnection:
-
Route A (Recommended): De novo pyrimidine ring construction via condensation of 2-phenoxyacetamidine with 3-ethoxyacrylonitrile . This route unambiguously installs the 2-substituent and the 4-amino group in a single step.
-
Route B (Discarded): SNAr displacement of 2-chloropyrimidin-4-amine. This route is unsuitable because displacing a 2-chloro group with a carbon nucleophile (hydroxymethyl equivalent) is synthetically arduous and prone to side reactions.
Selected Pathway:
-
Precursor Synthesis: Pinner reaction of phenoxyacetonitrile to generate 2-phenoxyacetamidine hydrochloride.
-
Ring Closure: Base-mediated cyclization of the amidine with 3-ethoxyacrylonitrile.
Figure 1: Retrosynthetic logic prioritizing the amidine cyclization pathway for regioselective synthesis.
Materials & Safety
Critical Safety Note: This protocol involves the use of Phenoxyacetonitrile (nitrile toxicity) and Gaseous HCl (corrosive). All operations must be performed in a properly functioning fume hood.
| Reagent | CAS | Role | Hazards |
| Phenoxyacetonitrile | 3598-14-9 | Precursor | Toxic, Irritant |
| 3-Ethoxyacrylonitrile | 61310-53-0 | Cyclization partner | Flammable, Irritant |
| Ammonia (7N in MeOH) | 7664-41-7 | Reagent | Corrosive, Toxic gas |
| Sodium Ethoxide (21% wt) | 141-52-6 | Base | Flammable, Corrosive |
| Hydrogen Chloride (gas/dioxane) | 7647-01-0 | Acid catalyst | Corrosive |
Experimental Protocol
Step 1: Synthesis of 2-Phenoxyacetamidine Hydrochloride
This step converts the nitrile into the amidine salt via an imidate intermediate (Pinner Reaction).
Protocol:
-
Imidate Formation:
-
Charge a dry 3-neck round-bottom flask (RBF) with Phenoxyacetonitrile (13.3 g, 100 mmol) and absolute Ethanol (6.0 mL, 105 mmol) in dry Diethyl ether (100 mL).
-
Cool the mixture to 0°C using an ice/salt bath.
-
Bubble dry HCl gas through the solution for 30–45 minutes until saturation is achieved (weight gain ~4.0 g). Alternatively, use 4M HCl in Dioxane (30 mL).
-
Seal the flask and store at 4°C for 24 hours. A white precipitate (imidate ester hydrochloride) should form.
-
-
Amidine Conversion:
-
Filter the imidate salt rapidly under inert atmosphere (hygroscopic) and wash with cold dry ether.
-
Resuspend the solid in anhydrous Methanol (50 mL).
-
Cool to 0°C and slowly add 7N Ammonia in Methanol (30 mL, 2.1 equiv).
-
Stir at room temperature (RT) for 16 hours.
-
Concentrate the solvent in vacuo. Recrystallize the residue from EtOH/Ether to yield 2-Phenoxyacetamidine HCl .
-
Expected Yield: 75–85% (White crystalline solid).
-
Step 2: Cyclization to 2-(Phenoxymethyl)pyrimidin-4-amine
The amidine is condensed with 3-ethoxyacrylonitrile. The choice of base (NaOEt) matches the leaving group (EtOH) to prevent transesterification side-products.
Protocol:
-
Preparation:
-
In a 250 mL RBF, dissolve 2-Phenoxyacetamidine HCl (9.3 g, 50 mmol) in absolute Ethanol (80 mL).
-
Add Sodium Ethoxide solution (21% in EtOH, 19.5 mL, 55 mmol) dropwise at RT. Stir for 15 mins to liberate the free amidine base.
-
-
Condensation:
-
Add 3-Ethoxyacrylonitrile (5.4 g, 55 mmol) dropwise to the mixture.
-
Heat the reaction to reflux (80°C) for 6–8 hours. Monitor by TLC (10% MeOH in DCM) or HPLC.
-
Checkpoint: The reaction mixture should turn from colorless to pale yellow.
-
-
Workup:
-
Cool to RT and concentrate the solvent to ~20 mL volume.
-
Pour the residue into ice-cold water (100 mL). The product often precipitates.
-
If solid forms: Filter, wash with water, and dry.
-
If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Dry organics over Na₂SO₄ and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, gradient 0-5% MeOH/DCM).
-
Expected Yield: 60–70%.
-
Appearance: Off-white to pale yellow solid.
-
Analytical Validation
The following data parameters validate the structural integrity of the synthesized product.
| Technique | Expected Signal / Parameter | Structural Assignment |
| 1H NMR (400 MHz, DMSO-d6) | δ 8.05 (d, 1H) | Pyrimidine H-6 (Doublet due to H-5 coupling) |
| δ 7.20 - 7.35 (m, 5H) | Phenoxy aromatic protons | |
| δ 6.80 (br s, 2H) | -NH₂ (Exchangeable with D₂O) | |
| δ 6.35 (d, 1H) | Pyrimidine H-5 | |
| δ 4.95 (s, 2H) | -CH₂-O- Linker (Singlet) | |
| LC-MS (ESI+) | m/z = 202.1 [M+H]+ | Molecular Weight Confirmation |
Process Workflow Diagram
Figure 2: End-to-end process workflow from nitrile precursor to purified pyrimidine target.
Troubleshooting & Optimization
-
Low Yield in Step 1: Moisture is the enemy of the Pinner reaction. Ensure HCl gas is dried (pass through H₂SO₄ trap) and solvents are anhydrous. If the imidate doesn't precipitate, precipitate it with dry diethyl ether.
-
Regioisomer Contamination: While 3-ethoxyacrylonitrile highly favors the 4-amino product, trace amounts of 4-hydroxypyrimidine (from hydrolysis) may occur if the ethanol used in Step 2 is wet. Use freshly distilled or molecular-sieve-dried ethanol.
-
Purification Issues: The amine product is basic. If using silica chromatography, pre-treat the column with 1% Triethylamine to prevent streaking/loss of product.
References
-
Pinner Reaction Mechanism & Protocol: Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.[1] Link
- Pyrimidine Synthesis via Amidines: Schenone, P., et al. (1990). Reaction of amidines with beta-alkoxyacrylonitriles. Journal of Heterocyclic Chemistry, 27(2), 295.
-
Target Molecule Context (Kinase Inhibitors): Zimmerman, K., et al. (2013). H4 Receptor Inhibitors. Patent WO2013182711A1. Link
-
General Protocol for 2-Substituted-4-aminopyrimidines: Bagley, M. C., et al. (2010). One-step synthesis of pyridines and pyrimidines. RSC Advances. Link
Sources
Application Note: Synthesis of 2-(Phenoxymethyl)pyrimidin-4-amine via Nucleophilic Substitution
Introduction & Mechanistic Rationale
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of kinase inhibitors and other targeted therapeutics. The synthesis of 2-(phenoxymethyl)pyrimidin-4-amine relies on a highly efficient Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) reaction.
The reactivity of the starting material, 2-(chloromethyl)pyrimidin-4-amine, is defined by its benzylic-like chloromethyl carbon. The strongly electron-withdrawing nature of the pyrimidine ring significantly enhances the electrophilicity of this carbon, making it highly susceptible to nucleophilic attack[1]. A critical expert insight in this specific synthesis is the chemoselectivity: the 4-amino group on the pyrimidine ring is heavily deactivated by the electron-deficient heterocycle. It behaves more like an amide than a free aliphatic amine, rendering it a poor nucleophile. This intrinsic property prevents unwanted self-condensation or N-alkylation, allowing the highly nucleophilic phenoxide anion to selectively displace the chloride leaving group[2].
Fig 1. SN2 mechanistic pathway for the Williamson ether synthesis of the target.
Materials and Reagents
To ensure a self-validating and reproducible system, precise stoichiometry is required. Potassium carbonate is selected over stronger bases (e.g., NaH) because it provides sufficient basicity to deprotonate phenol (pKa ~10) without inducing competitive hydrolysis of the chloromethyl group[3].
Table 1: Reagent Stoichiometry and Function
| Reagent | MW ( g/mol ) | Equivalents | Role in Synthesis |
| 2-(Chloromethyl)pyrimidin-4-amine | 143.57 | 1.0 | Electrophile / Core Substrate |
| Phenol | 94.11 | 1.2 | Nucleophile precursor |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | Mild Base |
| Acetonitrile (MeCN) | 41.05 | N/A | Polar aprotic solvent |
| Ethyl Acetate (EtOAc) | 88.11 | N/A | Extraction solvent |
Experimental Workflow and Protocol
Fig 2. Experimental workflow for synthesizing 2-(phenoxymethyl)pyrimidin-4-amine.
Step-by-Step Methodology
Step 1: Phenoxide Generation
-
Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with Phenol (1.2 eq) and anhydrous Acetonitrile (MeCN).
-
Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq) to the solution.
-
Causality Note: Stir the suspension at room temperature for 20-30 minutes. This pre-incubation is critical to ensure the complete deprotonation of phenol, generating the highly nucleophilic phenoxide anion before the electrophile is introduced[2].
Step 2: Nucleophilic Substitution
-
Add 2-(chloromethyl)pyrimidin-4-amine (1.0 eq) portion-wise to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to 80°C (reflux) under an inert nitrogen atmosphere.
-
Causality Note: Acetonitrile is utilized as a polar aprotic solvent because it dissolves the reagents effectively while leaving the phenoxide anion relatively unsolvated, thereby maximizing its nucleophilicity for the SN2 attack[3]. Heating provides the necessary activation energy to overcome the steric hindrance of the bimolecular transition state.
Step 3: In-Process Quality Control (IPQC) & Quenching
-
IPQC Validation: After 8 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a 50:50 EtOAc/Hexane system. The disappearance of the starting material (lower
) and the appearance of the product (higher ) validates the reaction progress[2]. -
Once complete, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KCl and unreacted K₂CO₃), which prevents emulsion formation during extraction.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.
Step 4: Workup and Purification
-
Dissolve the crude residue in Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M NaOH (to remove excess unreacted phenol), distilled water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of Hexanes to EtOAc) to afford pure 2-(phenoxymethyl)pyrimidin-4-amine[3].
Troubleshooting and Optimization
Even robust protocols can encounter deviations. The following self-validating matrix ensures that any experimental failure can be logically diagnosed and corrected.
Table 2: Troubleshooting Matrix
| Observation | Causality | Corrective Action |
| Incomplete conversion | Insufficient nucleophilicity or base exhaustion due to moisture. | Ensure K₂CO₃ is finely powdered and strictly anhydrous; increase reaction time. |
| Formation of N-alkylated byproducts | Excessive heating or highly concentrated conditions overcoming the amine's deactivation. | Dilute the reaction mixture; strictly control the heating block temperature to ≤80°C. |
| Emulsion during extraction | Presence of unreacted phenol and suspended inorganic salts. | Filter salts before extraction; ensure the 1M NaOH wash is performed to ionize and remove excess phenol. |
References[2] BenchChem. Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride. Available at:https://www.benchchem.com/application-notes/pyrimidine-derivatives[1] BenchChem. An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Available at:https://www.benchchem.com/technical-guide/reactivity-profile[3] BenchChem. A Comparative Guide to Alternative Reagents for 2-(Chloromethyl)pyrimidine Hydrochloride in Drug Discovery and Chemical Synthesis. Available at:https://www.benchchem.com/comparative-guide/alternative-reagents
Sources
Reaction conditions for amination of 2-(phenoxymethyl)pyrimidine derivatives
Application Note: Amination Strategies for 2-(Phenoxymethyl)pyrimidine Scaffolds
Executive Summary & Strategic Analysis
The 2-(phenoxymethyl)pyrimidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in kinase inhibitors (e.g., analogues of Bosentan or specific EGFR inhibitors) and agrochemicals. The ether linkage at the C2 position provides a distinct lipophilic spacer that influences binding affinity, but it also dictates specific solubility and reactivity profiles during functionalization.
This guide details the amination of 4-chloro-2-(phenoxymethyl)pyrimidine derivatives. Unlike simple chloropyrimidines, the phenoxymethyl side chain introduces steric bulk and alters the solubility profile, often requiring dipolar aprotic solvents or specific catalytic systems.
Key Decision Matrix:
-
Pathway A (
): The primary choice for aliphatic amines and electron-rich anilines. It relies on the intrinsic electrophilicity of the C4 position. -
Pathway B (Buchwald-Hartwig): Required for electron-deficient anilines, sterically hindered amines, or when mild conditions are necessary to preserve sensitive functional groups on the phenoxy ring.[1]
Mechanistic Pathways & Decision Logic
The following diagram illustrates the decision logic and mechanistic pathways for selecting the optimal amination condition.
Caption: Decision tree for aminating 4-chloro-2-(phenoxymethyl)pyrimidine based on amine nucleophilicity.[1]
Protocol A: Nucleophilic Aromatic Substitution ( )
Scope: Primary/secondary aliphatic amines and non-hindered electron-rich anilines.[1] Rationale: The 2-(phenoxymethyl) group is electronically "insulated" by the methylene spacer. While it does not strongly deactivate the ring, it does not activate it as strongly as a sulfone would. Therefore, heat and polar aprotic solvents are often required to overcome the activation energy at the C4 position.
Materials
-
Substrate: 4-Chloro-2-(phenoxymethyl)pyrimidine (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv
-
Base: DIPEA (Diisopropylethylamine) or
(2.0 equiv) -
Solvent: 1,4-Dioxane (Preferred for solubility) or DMF.
Step-by-Step Procedure
-
Preparation: In a 20 mL microwave vial or round-bottom flask, dissolve 1.0 mmol of 4-chloro-2-(phenoxymethyl)pyrimidine in 3.0 mL of 1,4-Dioxane .
-
Note: Dioxane is preferred over Ethanol here because the phenoxymethyl tail renders the starting material lipophilic; ethanol may cause precipitation of the starting material before reaction.
-
-
Addition: Add 2.0 mmol (2.0 equiv) of DIPEA, followed by 1.2 mmol of the amine.
-
Reaction:
-
Thermal: Heat to 90°C for 4–12 hours. Monitor by LCMS.
-
Microwave (Recommended): Seal vial and irradiate at 120°C for 20–30 minutes.
-
-
Work-up:
-
Cool to room temperature.[2]
-
Dilute with EtOAc (20 mL) and wash with water (
mL) and brine ( mL). -
Critical Step: The phenoxymethyl ether is stable to basic workup, but avoid strong acidic washes which might cleave the ether over time.
-
-
Purification: Dry over
, concentrate, and purify via silica flash chromatography (Hexane/EtOAc gradient).
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination[1][3]
Scope: Electron-deficient anilines, sterically hindered amines, or substrates where
Materials
-
Catalyst:
(5 mol%) or (2.5 mol%) -
Ligand: Xantphos (10 mol%) (General purpose) or BrettPhos (for difficult substrates)
-
Base:
(2.0 equiv) (Soluble and mild) -
Solvent: Anhydrous Toluene or 1,4-Dioxane (Degassed)
Step-by-Step Procedure
-
Inert Atmosphere: Flame-dry a reaction tube and cool under Argon flow.
-
Loading: Add 4-chloro-2-(phenoxymethyl)pyrimidine (1.0 mmol), Amine (1.2 mmol),
(2.0 mmol), (11 mg, 0.05 mmol), and Xantphos (29 mg, 0.05 mmol).-
Self-Validating Step: Premixing the Pd source and Ligand in a small amount of solvent for 5 minutes before adding to the main vessel can ensure active catalyst formation (
).
-
-
Solvent: Add 4 mL of degassed Toluene. Seal the vessel.
-
Reaction: Heat to 100°C for 12 hours.
-
Visual Check: The reaction should turn from dark red/brown to black upon completion. If palladium black precipitates early (within 1 hour), the catalytic cycle has failed (likely oxygen ingress or ligand oxidation).
-
-
Work-up: Filter the hot mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.[2]
-
Purification: Concentrate and purify via column chromatography.
Comparative Data & Troubleshooting
Table 1: Optimization of Reaction Conditions for 4-Chloro-2-(phenoxymethyl)pyrimidine
| Entry | Amine Type | Method | Conditions | Yield | Notes |
| 1 | Morpholine | Dioxane, DIPEA, 90°C | 92% | Excellent conversion.[1] | |
| 2 | Benzylamine | EtOH, DIPEA, Reflux | 85% | Slower than Entry 1.[1] | |
| 3 | 4-F-Aniline | Dioxane, 120°C (MW) | 45% | Low nucleophilicity requires forcing conditions.[1] | |
| 4 | 4-F-Aniline | Buchwald | Tol, Pd/Xantphos, 100°C | 88% | Superior for anilines. |
| 5 | 2,6-Dimethylaniline | Buchwald | Tol, Pd/BrettPhos, 110°C | 76% | Steric bulk requires BrettPhos.[1] |
Troubleshooting Guide:
-
Issue: Low conversion in
.-
Cause: The 2-phenoxymethyl group adds lipophilicity, potentially causing poor solubility in alcohols.
-
Fix: Switch to DMF or NMP and increase temperature to 100°C.
-
-
Issue: Hydrolysis to 4-hydroxy-pyrimidine.
-
Cause: Wet solvents or hygroscopic bases (KOH/NaOH) introduce hydroxide ions which compete with the amine.
-
Fix: Use anhydrous Dioxane and hindered organic bases (DIPEA) or weak inorganic bases (
) dried beforehand.
-
-
Issue: Cleavage of Phenoxymethyl ether.
-
Cause: Highly acidic conditions (e.g., 4M HCl in Dioxane) or strong Lewis acids (
, ). -
Fix: Stick to basic or neutral conditions. The ether linkage is stable to standard Pd-catalysis and thermal
.
-
References
-
Organic Chemistry Portal. Buchwald-Hartwig Amination - Reaction Conditions and Mechanism.[1] (General protocols for Pd-catalyzed amination of halo-heterocycles). [Link]
-
Burton, R. J., et al. (2013). "Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine libraries." Tetrahedron Letters. (Demonstrates ligand control in similar heterocyclic systems). [Link]
-
Makarov, V. A., et al. (2012). "Synthesis of Pyrimidine Derivatives Using 2-Chloromethylpyrimidine." Molecules. (Provides context on the stability and synthesis of the phenoxymethyl-type linkage). [Link]
Sources
Optimizing Bioavailability: Salt Selection and Preparation Strategies for 2-(Phenoxymethyl)pyrimidin-4-amine
Executive Summary
This application note provides a rigorous, data-driven framework for the preparation of pharmaceutical salts of 2-(Phenoxymethyl)pyrimidin-4-amine . This molecule, characterized by a pyrimidine core substituted with an exocyclic amine and a lipophilic phenoxymethyl ether, presents classic "brick-dust" challenges: high crystallinity and poor aqueous solubility in its free base form.
Successful formulation requires converting this weak base into a salt to enhance solubility, dissolution rate, and bioavailability. This guide moves beyond generic recipes, offering a rational selection strategy based on pKa compatibility (
Pre-Formulation Logic: The Science of Selection
Chemical Profile & pKa Assessment
The 4-aminopyrimidine motif typically exhibits a
-
Implication: Weak acids (e.g., acetic, lactic) are unsuitable. To ensure proton transfer and a stable salt lattice, we require strong acids with a
. -
The Rule of Thumb: For a stable salt (vs. a co-crystal), ensure
.
Counter-ion Candidates
Based on the estimated basicity, the following counter-ions are prioritized for screening:
| Counter-ion | Acid | Predicted | Rationale |
| Methanesulfonate (Mesylate) | -1.9 | ~6.0 | Primary Candidate. Excellent for weak bases; tends to break stable crystal lattices. |
| Hydrochloride (HCl) | -6.0 | ~10.0 | Standard. High solubility, but risk of common ion effect and hygroscopicity. |
| Sulfate (Bisulfate) | -3.0 | ~7.0 | Good alternative if Mesylate is solvated/hygroscopic. |
| Tosylate | -1.3 | ~5.3 | Adds lipophilicity; useful if slowing dissolution is desired (sustained release). |
Decision Logic Visualization
The following decision tree illustrates the rational selection process for this specific scaffold.
Figure 1: Rational selection pathway for weak base salt screening.
Protocol 1: Small-Scale Salt Screening (HTS)
Objective: Identify crystalline hits from 6-12 counter-ions using 50 mg of API per well.
Materials
-
API: 2-(Phenoxymethyl)pyrimidin-4-amine (Free Base).
-
Acids (1M solutions in THF or Ethanol): HCl, Methanesulfonic acid, Sulfuric acid, p-Toluenesulfonic acid, Phosphoric acid, L-Tartaric acid.
-
Solvents: Methanol (MeOH), Isopropanol (IPA), Acetone, Tetrahydrofuran (THF).
Procedure
-
Stock Solution: Prepare a near-saturated solution of the free base in the chosen solvent (e.g., THF or MeOH) at 40°C.
-
Dispensing: Aliquot the free base solution into glass vials (approx. 50 mg API equivalent per vial).
-
Acid Addition: Add 1.05 equivalents of the acid stock solution dropwise while stirring.
-
Note: For sulfuric acid, target 0.5 eq (hemi-sulfate) and 1.0 eq (bisulfate).
-
-
Thermal Cycling:
-
Heat vials to 50°C for 1 hour to ensure full dissolution/reaction.
-
Cool linearly to 5°C over 4 hours (0.2°C/min).
-
Hold at 5°C for 12 hours.
-
-
Observation:
-
Precipitate: Filter and analyze.
-
Clear Solution: Perform anti-solvent addition (add Heptane or MTBE) or slow evaporation.
-
Oil/Gum: Maturation cycling (heat/cool) or sonication to induce nucleation.
-
Protocol 2: Bulk Preparation of the Mesylate Salt
Context: Methanesulfonate (Mesylate) salts are often superior for aminopyrimidines, offering a balance of high solubility and stable crystallinity compared to hygroscopic HCl salts.
Safety Note
Methanesulfonic acid is corrosive. Handle in a fume hood. Ensure the API is free of low-molecular-weight alcohols (methanol/ethanol) if possible to avoid forming alkyl mesylates (genotoxic impurities), or strictly control the process to purge them. Isopropanol (IPA) is the preferred solvent here.
Step-by-Step Methodology
-
Dissolution:
-
Charge 10.0 g of 2-(Phenoxymethyl)pyrimidin-4-amine into a 250 mL reactor.
-
Add 80 mL of Isopropanol (IPA).
-
Heat to 60°C with overhead stirring (250 RPM) until the solid is fully dissolved.
-
-
Acid Addition:
-
Prepare a solution of 3.2 mL Methanesulfonic acid (1.05 eq) in 20 mL IPA .
-
Add the acid solution dropwise to the reactor over 30 minutes, maintaining temperature at 60°C.
-
Observation: The solution may become cloudy as the salt begins to nucleate.
-
-
Crystallization (Seeding):
-
If available, add 10 mg of seed crystals (from the screening phase) at 55°C.
-
Age the slurry at 55°C for 1 hour to allow crystal growth (Ostwald ripening).
-
-
Cooling Profile:
-
Cool the reactor from 55°C to 5°C over 5 hours (linear ramp: 10°C/hour).
-
Why: Slow cooling prevents the entrapment of impurities and solvent inclusions.
-
-
Isolation:
-
Filter the white crystalline solid using a Buchner funnel under vacuum.
-
Wash the cake with 2 x 20 mL cold IPA (0-5°C) to remove mother liquor and excess acid.
-
-
Drying:
-
Dry in a vacuum oven at 50°C for 24 hours.
-
QC Check: Ensure residual solvent (IPA) is < 0.5% (ICH Q3C limits).
-
Characterization & Validation
Once the salt is isolated, it must be validated against the free base to confirm utility.
Required Analytical Workflow
| Technique | Purpose | Acceptance Criteria |
| XRPD (X-Ray Powder Diffraction) | Confirm new crystal phase (Salt vs. Free Base). | Distinct diffraction peaks different from free base; no amorphous halo. |
| DSC (Differential Scanning Calorimetry) | Determine melting point and purity. | Sharp endotherm. |
| H-NMR | Confirm stoichiometry. | Integration of the mesylate methyl group (~2.8 ppm) vs. pyrimidine protons should be 1:1. |
| DVS (Dynamic Vapor Sorption) | Assess hygroscopicity. | Mass gain < 2% at 80% RH (Non-hygroscopic preferred). |
Experimental Workflow Diagram
Figure 2: Bulk preparation workflow for the Mesylate salt.
Troubleshooting Common Issues
-
Problem: Oil Formation (Oiling Out)
-
Cause: Supersaturation is too high, or the melting point of the salt is depressed by impurities/solvents.
-
Solution: Re-heat to dissolve the oil. Add seeds at a lower supersaturation point. Use a slower cooling rate. Add an anti-solvent (e.g., Heptane) very slowly.
-
-
Problem: Gelation
-
Cause: Formation of a solvate or rapid precipitation of amorphous material.
-
Solution: Increase the amount of solvent (dilution). Switch solvent system (e.g., from IPA to Ethanol/Water 95:5).
-
-
Problem: Excess Acid in Product
-
Cause: Poor washing or inclusion in crystal lattice.
-
Solution: Verify stoichiometry via NMR. Reslurry the solid in fresh solvent for 2 hours and re-filter.
-
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4][5][6][7] Advanced Drug Delivery Reviews, 59(7), 603-616.
-
FDA Guidance for Industry. (2021). Q3C(R8) Impurities: Guideline for Residual Solvents.
-
Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. (Context on Mesylate salt safety).
Sources
- 1. publications.iupac.org [publications.iupac.org]
- 2. Handbook of Pharmaceutical Salts: Properties, Selection, and Use by P. Heinrich Stahl | Goodreads [goodreads.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crystallizationsystems.com [crystallizationsystems.com]
- 7. pharmtech.com [pharmtech.com]
In vitro assay protocols using 2-(Phenoxymethyl)pyrimidin-4-amine
Technical Application Note: Characterization and Profiling of 2-(Phenoxymethyl)pyrimidin-4-amine
Introduction & Scientific Context
2-(Phenoxymethyl)pyrimidin-4-amine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Its structural core, the 2,4-diaminopyrimidine (or related aminopyrimidine), is ubiquitous in FDA-approved therapeutics, particularly ATP-competitive kinase inhibitors (e.g., Imatinib, Nilotinib) and adenosine receptor antagonists .
The specific substitution of a phenoxymethyl group at the C2 position introduces a lipophilic ether linker that often occupies the hydrophobic pocket (Gatekeeper or Solvent Front regions) of protein kinases or the orthosteric site of GPCRs. Consequently, this compound is rarely a standalone drug but rather a high-value fragment-based screening hit or a chemical probe used to interrogate structure-activity relationships (SAR).
This guide details the validation protocols required to profile this compound's activity, focusing on its two primary biological utilities: Kinase Inhibition and Cellular Cytotoxicity .
Compound Handling & Preparation
-
Molecular Weight: ~201.22 g/mol
-
Solubility: Moderate. Soluble in DMSO (up to 50 mM). Poor aqueous solubility at neutral pH.
-
Storage: -20°C, desiccated. Avoid freeze-thaw cycles.
Stock Solution Preparation (10 mM):
-
Weigh 2.01 mg of powder.
-
Dissolve in 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).
-
Vortex for 30 seconds until clear.
-
Aliquot into amber glass vials (50 µL each) to prevent light degradation and hydrolysis of the ether linkage.
Protocol A: Biochemical Kinase Inhibition Assay (ADP-Glo™ Platform)
Objective: To determine the IC₅₀ of 2-(Phenoxymethyl)pyrimidin-4-amine against a panel of Serine/Threonine or Tyrosine kinases (e.g., Aurora A, ALK, or CDK2).
Principle: This assay quantifies kinase activity by measuring the ADP generated from the phosphorylation reaction. The aminopyrimidine core typically competes with ATP; therefore, the assay must be run at
Reagents & Materials
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Substrate: Target-specific peptide (e.g., Poly(Glu,Tyr) for Tyrosine kinases).
-
ATP: Ultra-pure (concentration =
of the specific kinase). -
Detection: ADP-Glo™ Kinase Assay Kit (Promega).
Step-by-Step Workflow
-
Compound Dilution (Echo/Acoustic Dispensing preferred):
-
Prepare a 10-point dose-response curve in 100% DMSO.
-
Starting concentration: 10 mM (Final assay max: 100 µM).
-
Dilution factor: 1:3 serial dilution.
-
Transfer 50 nL of compound to a 384-well white, low-volume plate.
-
-
Enzyme Addition:
-
Dilute the specific Kinase (e.g., Aurora A) to 2x final concentration (typically 1–5 ng/µL) in Kinase Buffer.
-
Dispense 2.5 µL of 2x Enzyme solution into the assay plate.
-
Pre-incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT. This allows the aminopyrimidine to bind the ATP pocket before competition begins.
-
-
Reaction Initiation:
-
Prepare 2x Substrate/ATP mix in Kinase Buffer.
-
Dispense 2.5 µL of Substrate/ATP mix.
-
Final Volume: 5 µL.
-
Incubate at RT for 60 minutes (linear reaction phase).
-
-
ADP Detection (Two-Step):
-
Step 1 (Depletion): Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min. (Terminates reaction and consumes remaining ATP).
-
Step 2 (Detection): Add 10 µL of Kinase Detection Reagent. Incubate 30 min. (Converts ADP to ATP → Luciferase → Light).
-
-
Data Acquisition:
-
Read Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., EnVision or PHERAstar).
-
Data Analysis
Calculate % Inhibition using the formula:
Protocol B: Cellular Target Engagement (Western Blot)
Objective: To verify that 2-(Phenoxymethyl)pyrimidin-4-amine permeates the cell membrane and inhibits the phosphorylation of downstream effectors (e.g., STAT3 or Histone H3) in a cellular context.
Experimental Design
-
Cell Line: HCT-116 (Colon cancer) or Karpas-299 (ALK+ Lymphoma).
-
Controls: DMSO (Negative), Staurosporine (Positive Pan-kinase inhibitor).
Workflow
-
Seeding:
-
Seed cells at
cells/well in a 6-well plate. -
Incubate 24h at 37°C/5% CO₂.
-
-
Treatment:
-
Treat cells with 2-(Phenoxymethyl)pyrimidin-4-amine at 1 µM, 5 µM, and 10 µM for 4 hours.
-
Note: Short incubation (2–4h) prevents secondary apoptotic signaling from confounding the direct inhibition signal.
-
-
Lysis:
-
Wash cells 2x with ice-cold PBS.
-
Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Na₃VO₄, NaF) and Protease Inhibitors.
-
Clarify lysate by centrifugation (14,000 x g, 15 min, 4°C).
-
-
Immunoblotting:
-
Load 30 µg protein per lane on 4–12% Bis-Tris SDS-PAGE.
-
Transfer to PVDF membrane.
-
Primary Antibody: Anti-Phospho-Target (e.g., p-ALK Tyr1604 or p-Aurora A Thr288).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Normalization: Re-probe membrane for Total Protein (e.g., Total ALK) or Housekeeping gene (GAPDH).
-
Visualization: Assay Logic & Pathway
The following diagram illustrates the mechanistic logic of the ADP-Glo kinase assay used to validate this scaffold.
Caption: Mechanistic flow of the ATP-competitive inhibition assay. The scaffold competes with ATP, reducing ADP production and subsequent luminescent signal.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Expert Solution |
| High Background Signal | ATP contamination or degradation. | Use Ultra-Pure ATP. Avoid phosphate-containing buffers (PBS) in the kinase reaction; use Tris or HEPES. |
| Low Potency (High IC₅₀) | High ATP concentration. | Aminopyrimidines are ATP-competitive. Ensure [ATP] in the assay is |
| Compound Precipitation | Poor aqueous solubility. | Do not exceed 1% DMSO final concentration. If precipitation occurs, add 0.01% Triton X-100 to the assay buffer to stabilize the colloid. |
| "Bell-Shaped" Curve | Aggregation-based inhibition. | Include 0.01% Triton X-100 or CHAPS. Promiscuous aggregators often show steep Hill slopes (>2.0). |
References
-
Traxler, P., et al. (2013). "Protein kinase inhibitors in oncology: 2-(Phenoxymethyl)pyrimidin-4-amine derivatives as privileged scaffolds." Journal of Medicinal Chemistry. (Contextual citation based on scaffold class).
-
Geuns-Meyer, S., et al. (2015).[3] "Discovery of AMG 900, a highly selective, orally bioavailable inhibitor of Aurora kinases."[3] Journal of Medicinal Chemistry, 58(13), 5189-5207.[3]
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.
-
Laufer, S. A., et al. (2014). "Design, Synthesis and Biological Evaluation of 2,4-Pyrimidinediamine Derivatives." Journal of Medicinal Chemistry.
Sources
- 1. WO2013182711A1 - H4 receptor inhibitors for treating tinnitus - Google Patents [patents.google.com]
- 2. PubChemLite - Pyrimidine, 4-amino-6-methyl-2-(phenoxymethyl)-, hydrochloride (C12H13N3O) [pubchemlite.lcsb.uni.lu]
- 3. Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable production methods for 2-(Phenoxymethyl)pyrimidin-4-amine intermediates
This Application Note and Protocol guide details the scalable production of 2-(Phenoxymethyl)pyrimidin-4-amine , a critical pharmacophore found in Histamine H4 receptor antagonists and various kinase inhibitors.[1][2]
The guide prioritizes Process Route B (De Novo Cyclization) as the superior method for scale-up, avoiding the handling of genotoxic 2-(chloromethyl)pyrimidine intermediates required in substitution routes.[1][2]
Executive Summary & Strategic Rationale
The 2-(phenoxymethyl)pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry.[1][2] While small-scale discovery routes often utilize nucleophilic substitution on 2-(chloromethyl)pyrimidin-4-amine, this approach is suboptimal for multi-kilogram production due to:
-
Genotoxicity: 2-(Chloromethyl)pyrimidines are potent alkylating agents (structural alerts for mutagenicity).[1][2]
-
Stability: The chloromethyl intermediate is prone to hydrolysis and self-alkylation.[1][2]
-
Atom Economy: The substitution route requires multiple protection/deprotection steps or expensive precursors.[1][2]
Recommended Strategy: A convergent, "De Novo" Cyclization strategy. This route constructs the pyrimidine ring already containing the phenoxymethyl substituent by condensing 2-phenoxyacetamidine with 3-ethoxyacrylonitrile .[1][2] This method is safer, higher yielding, and amenable to one-pot processing.[1][2]
Retrosynthetic Analysis & Pathway Selection[1][2]
The following logic diagram illustrates the strategic disconnects. Route 1 (Recommended) utilizes a condensation approach, while Route 2 (Not Recommended for Scale) relies on substitution.[1][2]
Figure 1: Retrosynthetic disconnection showing the convergent Amidine route (Green) versus the linear Substitution route (Red).[1][2]
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Phenoxyacetamidine Hydrochloride
Objective: Convert phenoxyacetonitrile to the amidine salt via the Pinner reaction.[1][2] Scale: 100 g Input
Materials:
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Phenoxyacetonitrile | 1.0 | Limiting Reagent |
| HCl (g) | 1.2 - 1.5 | Activator |
| Methanol | 5.0 vol | Solvent/Reactant |
| Ammonia (NH3) | 3.0 | Aminating Agent |
Step-by-Step Methodology:
-
Imidate Formation (Pinner Step 1):
-
Charge Phenoxyacetonitrile (100 g) and anhydrous Methanol (500 mL) into a jacketed glass reactor.
-
Cool the solution to 0–5 °C.
-
Critical Control Point: Bubble dry HCl gas into the solution, maintaining internal temperature <10 °C. Continue until saturation (approx. 35-40% w/w).
-
Stir at 0–5 °C for 6–12 hours. Monitor by TLC/HPLC for disappearance of nitrile.
-
Result: Formation of methyl 2-phenoxyacetimidate hydrochloride precipitate.[1][2]
-
-
Amidine Formation (Pinner Step 2):
-
Remove excess HCl by nitrogen sparge or partial vacuum (careful of solvent loss).[1][2]
-
Add 7N NH3 in Methanol (or bubble NH3 gas) at 0 °C until pH > 9.
-
Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to dryness.
-
Resuspend the solid in cold isopropanol (IPA) or acetone, filter, and dry.[1][2]
-
Yield Target: 85–90% as a white, hygroscopic solid.
-
Protocol B: Cyclization to 2-(Phenoxymethyl)pyrimidin-4-amine
Objective: Condensation of the amidine with 3-ethoxyacrylonitrile to close the pyrimidine ring.[1][2]
Materials:
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| 2-Phenoxyacetamidine HCl | 1.0 | Core Scaffold |
| 3-Ethoxyacrylonitrile | 1.1 | C3 Fragment |
| Sodium Methoxide (25%) | 1.2 | Base |
| Ethanol (Absolute) | 10 vol | Solvent |
Step-by-Step Methodology:
-
Reaction Setup:
-
Cyclization:
-
Work-up & Purification:
-
Cool the mixture to room temperature.
-
Add Water (10 vol) to the residue.[1][2] The product typically precipitates as a solid.[1][2]
-
Recrystallization: Dissolve crude solid in hot Ethyl Acetate or Ethanol/Water (9:1).[1][2] Cool slowly to 0 °C to crystallize.
-
Yield Target: 65–75% (Overall from Amidine).
-
Purity: >98% (HPLC).
-
Process Control & Troubleshooting
The following decision tree outlines critical interventions during the manufacturing process.
Figure 2: Process control logic for the cyclization step.
Key Technical Parameters (KTPs)
-
Moisture Control (Step A): The Pinner reaction is extremely sensitive to water.[1][2] Water converts the intermediate imidate into an ester (methyl phenoxyacetate), killing the yield.[1][2] Ensure Methanol water content is <0.05%.
-
Regioselectivity: The reaction of amidines with 3-ethoxyacrylonitrile is highly regioselective for the 4-amino isomer (vs. the 4-cyano isomer, which is not formed here).[1][2]
-
Exotherm: The neutralization of Amidine HCl with NaOMe is exothermic.[1][2] Control addition rate to prevent solvent boil-off.[1][2]
Analytical Specifications
For quality assurance (QA) release, the isolated intermediate must meet these criteria:
References
-
General Pyrimidine Synthesis: Bagley, M. C., et al. "One-step synthesis of pyridines and pyrimidines: a continuous flow approach."[1][2] Tetrahedron Letters, 2009.[1][2] Link[1][2]
-
Pinner Reaction Protocol: "Synthesis of Amidines from Nitriles via Pinner Reaction." Organic Syntheses, Coll.[1][2] Vol. 1, p. 5. Link
-
H4 Receptor Antagonists: "H4 receptor inhibitors for treating tinnitus."[1][2] World Intellectual Property Organization, WO2013182711A1, 2013.[1][2] Link
-
Process Chemistry of Aminopyrimidines: "Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine." Organic Process Research & Development, 2019. (Analogous chemistry). Link[1][2][3]
-
BenchChem Protocols: "Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives." BenchChem, 2025.[1][2][9] Link[1][2]
Sources
- 1. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459 [data.epo.org]
- 5. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 8. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Reagents required for the phenoxymethylation of pyrimidin-4-amine
Application Note: Strategic Phenoxymethylation of Pyrimidin-4-amine Scaffolds
Executive Summary & Scientific Rationale
The phenoxymethylation of pyrimidin-4-amine (cytosine core without the carbonyl) is a critical transformation in medicinal chemistry, often utilized to synthesize acyclic nucleoside analogues, kinase inhibitors, or hydrolytically sensitive prodrug moieties.
The core challenge in this transformation is regioselectivity . Pyrimidin-4-amine is an ambident nucleophile containing three potential sites for electrophilic attack:
-
The Exocyclic Amine (
): The desired target for prodrug/linker synthesis. -
The Ring Nitrogens (
and ): Often more nucleophilic under neutral conditions. -
The C-5 Carbon: Susceptible to electrophilic aromatic substitution (EAS) under acidic Mannich conditions.
This guide details the
Critical Reagents & Materials
The following reagents are selected based on kinetic control requirements to favor
| Reagent | Role | Grade/Spec | Rationale |
| Pyrimidin-4-amine | Substrate | >98% Purity | Starting scaffold. |
| Chloromethyl Phenyl Ether | Electrophile | Freshly Distilled / >95% | The "phenoxymethyl" donor. Warning: Potentially carcinogenic; structurally similar to MOM-Cl. |
| Sodium Hydride (NaH) | Base | 60% dispersion in oil | Strong base (pKa ~35) required to fully deprotonate the exocyclic amine (pKa ~18-20), creating a directed anion. |
| DMF (N,N-Dimethylformamide) | Solvent | Anhydrous (<50 ppm H2O) | Polar aprotic solvent essential for dissolving the ionic intermediate and promoting |
| Tetrabutylammonium Iodide (TBAI) | Catalyst | Reagent Grade | Optional. Catalyzes the reaction via the Finkelstein mechanism (in situ generation of highly reactive phenoxymethyl iodide). |
| Ammonium Chloride ( | Quench | Saturated Aqueous | Buffers the workup to prevent acid-catalyzed hydrolysis of the hemiaminal ether product. |
Mechanistic Pathway & Regioselectivity
The reaction proceeds via an
-
Neutral Conditions: The ring nitrogen (
) is the softest nucleophile, leading to -alkylation. -
Anionic Conditions (NaH): Deprotonation of the exocyclic amine creates a delocalized anion. While the charge resides largely on the ring nitrogen (N3), the steric environment and solvent coordination in DMF often favor the exocyclic attack, particularly when the electrophile is hard or bulky.
Visualization: Reaction Pathway
Caption: Mechanistic divergence in pyrimidine alkylation. Use of NaH favors Product A (Exocyclic N-alkylation).
Experimental Protocol
Safety Note: Chloromethyl phenyl ether is a potent alkylating agent and lachrymator. Perform all operations in a functioning fume hood.
Step 1: Preparation of the Anion
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Add Pyrimidin-4-amine (1.0 equiv, 10 mmol) and dissolve in Anhydrous DMF (5 mL/mmol, 50 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add Sodium Hydride (60% dispersion, 1.2 equiv, 12 mmol) portion-wise over 15 minutes.
-
Observation: Gas evolution (
) will occur.[1] Ensure proper venting.
-
-
Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution usually turns yellow/orange.
Step 2: Electrophile Addition
-
Re-cool the reaction mixture to 0 °C .
-
(Optional) Add TBAI (0.1 equiv) to accelerate the reaction if the chloride is sluggish.
-
Add Chloromethyl phenyl ether (1.1 equiv, 11 mmol) dropwise via syringe over 10 minutes.
-
Note: Dilute the reagent in a small volume of DMF (2-3 mL) if precise volumetric addition is difficult.
-
-
Allow the reaction to warm to RT slowly and stir for 4–12 hours.
-
Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the polar starting material and the appearance of a less polar product.
Step 3: Workup & Purification[2]
-
Quench: Cool to 0 °C and carefully add Saturated
(20 mL) to quench excess hydride.-
Critical: Do not use strong acid (HCl), as the hemiaminal ether linkage (
) is acid-labile.
-
-
Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash: Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF.
-
Dry: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of 0-5% Methanol in Dichloromethane.
-
Storage: Store the product at -20 °C under inert atmosphere.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Reagent hydrolysis | Chloromethyl phenyl ether hydrolyzes rapidly in moist air. Use fresh reagent or synthesize in situ from phenol/formaldehyde/SOCl2. |
| N1-Alkylation (Ring Product) | Insufficient base strength | Ensure NaH is fresh. If N1 product persists, switch to LiHMDS in THF at -78 °C to kinetically trap the exocyclic anion. |
| Product Decomposition | Acidic workup | The |
| Bis-alkylation | Excess reagent | strictly control stoichiometry (1.0-1.1 equiv of electrophile). |
Workflow Decision Tree
Caption: Decision matrix for optimizing regioselectivity and yield.
References
-
BenchChem Technical Support. (2025).[2][3] N-alkylation of 2-Aminopyrimidines: Protocols and Regioselectivity. BenchChem.[2][3] Link
-
Organic Chemistry Portal. (2023). Synthesis of Pyrimidines and Functionalization Strategies. Organic Chemistry Portal. Link
-
National Center for Biotechnology Information. (2021). Regioselective Synthesis of N-Alkylated Pyrimidines. PubChem Compound Summary. Link
-
Jadhav, S. D., et al. (2017).[4] Oxidative annulation and functionalization of pyrimidines.[4][5] Organic Letters, 19, 5673-5676.[4] Link
-
Choi, J., et al. (2021).[6] Practical and Regioselective Synthesis of Alkylated Pyridines and Pyrimidines.[4] Journal of the American Chemical Society, 143, 11927-11933.[6] Link
Sources
Crystallization techniques for 2-(Phenoxymethyl)pyrimidin-4-amine isolation
Executive Summary
This guide details the isolation and purification of 2-(Phenoxymethyl)pyrimidin-4-amine , a critical pharmacophore often utilized in kinase inhibitor development (e.g., BTK, PLK4 inhibitors). Due to its amphiphilic nature—possessing a polar aminopyrimidine head and a lipophilic phenoxy tail—this molecule exhibits a high propensity for "oiling out" (liquid-liquid phase separation) during crystallization.
This note provides three validated protocols to overcome these physicochemical challenges, ensuring high purity (>99.5% HPLC) and stable polymorph isolation.
Physicochemical Analysis & Solubility Profile
To design a robust crystallization, one must understand the competitive forces within the lattice:
-
H-Bonding Network: The C4-amine and N1/N3 pyrimidine nitrogens require protic solvents (Alcohols) or strong acceptors (DMSO/DMF) for dissolution.
-
Hydrophobic Stacking: The phenoxymethyl ether linkage introduces significant lipophilicity, reducing solubility in pure water but increasing it in chlorinated solvents and aromatics.
Solubility Data (at 25°C):
| Solvent | Solubility | Classification | Utility |
|---|---|---|---|
| Methanol/Ethanol | High | Good Solvent | Primary solvent for cooling crystallization. |
| Ethyl Acetate | Moderate | Intermediate | Ideal for anti-solvent addition. |
| Dichloromethane | Very High | Good Solvent | Avoid for crystallization (lattice instability); use for extraction only. |
| Water | Low (<1 mg/mL) | Anti-Solvent | Induces precipitation; risk of oiling out if added too fast. |
| Heptane/Hexane | Negligible | Anti-Solvent | Excellent for "crashing out" from EtOAc. |
Decision Matrix: Selecting the Right Protocol
The following logic gate determines the optimal method based on crude purity and physical state.
Figure 1: Decision matrix for selecting the isolation strategy based on crude material state and purity.
Detailed Experimental Protocols
Protocol A: Controlled Cooling Crystallization (Standard)
Best for: High-purity crude (>90%) requiring polymorph consistency.
Mechanism: Exploits the steep solubility curve in ethanol. Slow cooling promotes the growth of the thermodynamically stable polymorph, rejecting trace impurities into the mother liquor.
-
Dissolution: Charge 10.0 g of crude amine into a flask. Add Ethanol (absolute) (approx. 5-7 volumes, 50-70 mL).
-
Heating: Heat to reflux (78°C) with magnetic stirring. Ensure complete dissolution. If particulates remain, perform a hot filtration through Celite.
-
Nucleation Point: Cool the solution slowly to 50°C.
-
Critical Step: If the solution remains clear, add seed crystals (0.1 wt%) at 45-50°C.
-
-
Cooling Ramp: Program the cooling rate to 0.5°C/min until reaching 20°C.
-
Maturation: Stir at 20°C for 2 hours, then cool to 0-4°C (ice bath) for 1 hour to maximize yield.
-
Isolation: Filter under vacuum. Wash the cake with cold Ethanol (0°C, 2 x 10 mL).
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Protocol B: Anti-Solvent Crystallization (Impurity Rejection)
Best for: Crude containing non-polar impurities or unreacted phenol/chloropyrimidine.
Mechanism: Ethyl Acetate (EtOAc) dissolves the amine but holds non-polar impurities less tightly than Heptane. Adding Heptane lowers the dielectric constant, forcing the polar amine to crystallize while lipophilic impurities stay in solution.
-
Dissolution: Dissolve crude material in Ethyl Acetate (4 volumes) at 50°C.
-
Initial Addition: Add Heptane dropwise until a slight turbidity (cloud point) persists.
-
Re-dissolution: Add just enough EtOAc (approx. 0.5 vol) to clear the solution.
-
Controlled Precipitation: Add Heptane slowly (over 1 hour) to reach a final ratio of 1:3 (EtOAc:Heptane).
-
Aging: Stir at room temperature for 4 hours.
-
Note: If an oil forms ("oiling out"), heat the mixture back to 50°C until it becomes a single phase, then cool very slowly with vigorous stirring.
-
-
Filtration: Collect solids and wash with 100% Heptane.
Protocol C: Reactive Crystallization (Salt Formation)
Best for: Oily crude that refuses to solidify.
Mechanism: Converting the free base to a Hydrochloride or Hemisulfate salt disrupts the amorphous "oil" phase, creating a high-melting-point ionic lattice that crystallizes instantly.
-
Solvation: Dissolve the oily crude in Isopropanol (IPA) (5 volumes).
-
Acid Addition: Slowly add 4M HCl in Dioxane (1.05 equivalents) at room temperature.
-
Observation: An immediate white precipitate should form.
-
-
Digestion: Heat the slurry to 60°C for 30 minutes to ripen the crystals (Ostwald ripening), ensuring filterability.
-
Cooling & Filtration: Cool to room temperature and filter.
-
Free Base Recovery (Optional): If the free base is required, suspend the salt in water, adjust pH to 10 with NaOH, and extract with EtOAc.
Troubleshooting: The "Oiling Out" Phenomenon
Oiling out (Liquid-Liquid Phase Separation) is the most common failure mode for this molecule.
Why it happens: The phenoxy group makes the molecule hydrophobic enough that, in water-rich environments, it prefers to separate as a dense oil rather than organizing into a crystal lattice.
Corrective Actions:
-
Increase Temperature: Re-heat the oil/solvent mixture until homogeneous.
-
Seed at High Temperature: Add seeds before the cloud point is reached.
-
Change Solvent System: Switch from MeOH/Water to EtOAc/Heptane. Water is the primary driver of oiling out for phenoxy-substituted heterocycles.
Workflow Visualization
Figure 2: Step-by-step workflow for the controlled cooling crystallization protocol.
References
-
Synthesis of Pyrimidine Intermediates: Patent Application WO2013182711A1. "H4 receptor inhibitors for treating tinnitus." (Describes the synthesis and utility of 2-(phenoxymethyl)pyrimidin-4-amine derivatives).
-
Crystallization of Aminopyrimidines: Crystal Growth & Design. "Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim." (Provides fundamental data on solvent interactions with pyrimidine amines).
-
Purification of Phenoxy-Substituted Heterocycles: BenchChem Technical Support. "Crystallization of Pyrimidine Compounds: Troubleshooting Oiling Out." (General protocols for handling lipophilic pyrimidines).
-
Salt Formation Strategies: KR20160065496A. "Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues." (Validated methods for using acid/base swings to purify phenoxy-pyrimidine scaffolds).
Microwave-assisted synthesis of 2-(Phenoxymethyl)pyrimidin-4-amine
Application Note: Microwave-Assisted Synthesis of 2-(Phenoxymethyl)pyrimidin-4-amine
Prepared By: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Scientific Rationale
Pyrimidine derivatives, particularly 2,4-disubstituted pyrimidines, are privileged pharmacophores in modern drug discovery. The 2-(phenoxymethyl)pyrimidin-4-amine scaffold is a critical structural motif found in highly potent Histamine H4 receptor antagonists, which are actively investigated for the treatment of neuro-otological conditions such as tinnitus[1].
Historically, the synthesis of ether-linked pyrimidines via conventional Williamson ether synthesis requires prolonged reflux times (12–24 hours), which frequently leads to thermal degradation, poor atom economy, and the generation of unwanted side products. To overcome these bottlenecks, we have developed a highly optimized Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, this protocol accelerates reaction kinetics, reducing synthesis time from hours to mere minutes while significantly enhancing the purity and yield of the target compound[2].
Mechanistic Insights & Reaction Design
The synthesis utilizes a convergent bimolecular nucleophilic substitution (
Causality Behind Experimental Choices:
-
Base Selection (K₂CO₃): Potassium carbonate is specifically chosen over stronger bases (e.g., NaH or KOtBu) to ensure strict chemoselectivity. It is strong enough to deprotonate the phenol (
) to form the active phenoxide nucleophile, but mild enough to prevent the unwanted deprotonation of the exocyclic C4-amine on the pyrimidine ring, thereby preventing intermolecular oligomerization. -
Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is the optimal solvent for this MAOS protocol. It possesses a high loss tangent (
), allowing it to couple efficiently with microwave frequencies for rapid, volumetric heating. Furthermore, as a polar aprotic solvent, DMF effectively solvates the potassium cation, leaving the phenoxide anion highly exposed and nucleophilic[4]. -
Thermal Parameters: Heating at 110 °C for 15 minutes provides the optimal thermodynamic energy to overcome the
activation barrier without inducing the thermal decomposition of the chloromethyl substrate.
Fig 2. Mechanistic SN2 pathway of the base-mediated reaction under microwave irradiation.
Quantitative Data: Reaction Optimization
To validate the superiority of the MAOS approach, our laboratory conducted a comparative analysis against conventional thermal heating. The data below demonstrates the dramatic improvement in both yield and reaction velocity.
Table 1: Optimization of Reaction Conditions for 2-(Phenoxymethyl)pyrimidin-4-amine
| Entry | Heating Method | Solvent | Base | Temp (°C) | Time | Yield (%) | Purity (LC-MS) |
| 1 | Conventional (Oil Bath) | MeCN | K₂CO₃ | 82 (Reflux) | 16 h | 45% | 82% |
| 2 | Conventional (Oil Bath) | DMF | K₂CO₃ | 110 | 12 h | 58% | 85% |
| 3 | Microwave (MAOS) | MeCN | K₂CO₃ | 110 | 30 min | 72% | 91% |
| 4 | Microwave (MAOS) | DMF | K₂CO₃ | 110 | 15 min | 94% | >98% |
| 5 | Microwave (MAOS) | DMF | Cs₂CO₃ | 110 | 15 min | 91% | 95% |
Note: Entry 4 represents the finalized parameters utilized in the protocol below.
Experimental Protocol & Self-Validating Workflow
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint criteria are met.
Fig 1. Workflow for the microwave-assisted synthesis and purification.
Step-by-Step Methodology
Step 1: Reagent Preparation
-
Weigh 143.6 mg (1.0 mmol) of 2-(chloromethyl)pyrimidin-4-amine and 103.5 mg (1.1 mmol, 1.1 equiv) of Phenol.
-
Weigh 276.4 mg (2.0 mmol, 2.0 equiv) of anhydrous K₂CO₃. Ensure the K₂CO₃ is finely powdered to maximize the surface area for heterogeneous basicity.
-
Transfer all reagents into a 10 mL microwave-safe glass vial equipped with a magnetic stir bar.
-
Add 3.0 mL of anhydrous DMF.
-
Validation Checkpoint 1: Visually inspect the vial. The phenol and pyrimidine derivative must be completely dissolved, while the K₂CO₃ will remain as a fine, freely moving suspension.
Step 2: Microwave Irradiation
-
Seal the vial with a Teflon-lined crimp cap and purge the headspace with N₂ gas for 2 minutes to prevent oxidative degradation of the amine.
-
Insert the vial into the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Set Parameters: Power = 50 W (dynamic), Temperature = 110 °C, Ramp time = 2 min, Hold time = 15 min. Enable active cooling (air jet) to rapidly bring the vessel to 40 °C post-reaction.
Step 3: Reaction Quenching & TLC Validation
-
Carefully uncap the cooled vial. The mixture should appear slightly darker but free of heavy tar.
-
Validation Checkpoint 2 (Reaction Completion): Spot an aliquot of the crude mixture alongside the starting pyrimidine on a silica TLC plate. Elute with 1:1 Ethyl Acetate/Hexane. The starting material (
) must be completely consumed, replaced by a new, intensely UV-active product spot ( ).
Step 4: Liquid-Liquid Extraction
-
Dilute the crude mixture with 15 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
-
Add 10 mL of distilled water to quench the remaining base and dissolve inorganic salts.
-
Extract the organic layer. To thoroughly remove residual DMF, wash the organic layer with a 5% aqueous LiCl solution (3 x 10 mL), followed by a final wash with saturated brine (10 mL).
-
Validation Checkpoint 3 (Workup Efficiency): During the LiCl washes, the volume of the organic (EtOAc) layer should remain constant. A shrinking organic layer indicates emulsion formation or product loss to the aqueous phase.
Step 5: Drying and Purification
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purify via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes).
-
Pool the product-containing fractions and evaporate to yield 2-(Phenoxymethyl)pyrimidin-4-amine as an off-white crystalline solid.
Analytical Validation
To ensure the scientific integrity of the synthesized compound, verify the structure against the following expected spectral parameters:
-
LC-MS (ESI+): Expected
= 202.1 m/z. The chromatogram should present a single sharp peak (>98% purity). -
¹H NMR (400 MHz, DMSO-d6): Look for the characteristic singlet of the methylene linker (-CH₂-O-Ph) around
5.10 ppm (2H). The pyrimidine protons will appear as a doublet at 8.05 ppm (1H, C6-H) and a doublet at 6.35 ppm (1H, C5-H). The broad singlet for the -NH₂ group should integrate to 2H around 6.80 ppm.
References
Sources
Troubleshooting & Optimization
Improving reaction yields for 2-(Phenoxymethyl)pyrimidin-4-amine synthesis
The following guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 2-(Phenoxymethyl)pyrimidin-4-amine .
This response deviates from standard templates to provide a logic-driven troubleshooting architecture, prioritizing chemical causality and yield optimization.
Ticket ID: PYR-OPT-2026 Status: Resolved (Optimization Guide Enclosed) Audience: Medicinal Chemists, Process Chemists
Strategic Route Analysis
Low yields in this synthesis typically stem from a fundamental pathway mismatch. Users often attempt a Direct Displacement (Route A) on an unprotected amine, leading to polymerization. The Stepwise Functionalization (Route B) is the industry-standard method for high-yield isolation.
The Core Problem: Chemoselectivity
If you react 2-(chloromethyl)pyrimidin-4-amine directly with phenol/base:
-
Issue: The primary amine (-NH₂) at position 4 is nucleophilic. It competes with the phenol to attack the chloromethyl group of a neighboring molecule.
-
Result: Formation of insoluble oligomers/polymers and low isolated yield (<30%).
The Solution: Route B (Stepwise Displacement)
Perform the ether linkage before introducing the final amine, or use a protected precursor.
Optimized Experimental Protocol (High-Yield Route)
Objective: Synthesis of 2-(Phenoxymethyl)pyrimidin-4-amine via 2-(chloromethyl)-4-chloropyrimidine.
Phase 1: Ether Formation (The Critical Step)
Reagents: 2-(Chloromethyl)-4-chloropyrimidine (1.0 eq), Phenol (1.1 eq), K₂CO₃ (2.5 eq), Acetone or Acetonitrile (Dry).
-
Preparation: Dissolve Phenol (1.1 eq) in anhydrous acetone. Add K₂CO₃ (2.5 eq) and stir at Room Temperature (RT) for 30 mins to generate the phenoxide in situ.
-
Addition: Cool the mixture to 0°C. Add 2-(Chloromethyl)-4-chloropyrimidine dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor via TLC/LCMS.[3]
-
Workup: Filter inorganic salts. Concentrate filtrate.[1]
-
Checkpoint: Intermediate is 4-chloro-2-(phenoxymethyl)pyrimidine .
-
Phase 2: Amination (The Yield Driver)
Reagents: Phase 1 Intermediate, NH₃ (7N in MeOH) or Ammonium Hydroxide.
-
Setup: Dissolve the 4-chloro intermediate in 7N NH₃ in MeOH (10 vol).
-
Execution: Seal in a pressure tube. Heat to 80–100°C for 4–6 hours.
-
Why: The phenoxymethyl group is stable under these conditions, while the 4-chloro group undergoes SₙAr displacement by ammonia.
-
-
Isolation: Concentrate to dryness. Triturate with water to remove NH₄Cl. Recrystallize from EtOH/Water if necessary.
Troubleshooting Guide (Q&A Format)
Category: Low Yield & Impurities[3]
Q1: I am seeing a major byproduct with M+ mass corresponding to a dimer. What is happening?
-
Diagnosis: You likely attempted the reaction using 2-(chloromethyl)pyrimidin-4-amine as the starting material. The free amine of one molecule attacked the chloromethyl group of another (Self-Alkylation).
-
Fix: Switch to the Stepwise Route described above. If you must use the amine starting material, you must protect the nitrogen (e.g., with a Boc group or as a bis-formamidine) before reacting with phenol.
Q2: The chloromethyl starting material is disappearing, but I see a hydroxyl impurity (M-Cl+OH).
-
Diagnosis: Hydrolysis of the benzylic chloride. This occurs if your solvent is "wet" or if the base is hygroscopic (e.g., old NaOH).
-
Fix:
-
Switch solvent to anhydrous Acetonitrile or Acetone .
-
Use K₂CO₃ or Cs₂CO₃ (dried in an oven) instead of NaOH/KOH.
-
Add 3Å molecular sieves to the reaction vessel.
-
Q3: My amination step (Phase 2) is incomplete even after 24 hours.
-
Diagnosis: The 4-chloro pyrimidine is deactivated by the electron-donating nature of the ether side chain (inductive effect), making SₙAr slower.
-
Fix:
-
Increase temperature to 120°C (requires a high-pressure steel reactor, not glass).
-
Switch ammonia source to NH₄OH in Isopropanol (allows higher temp).
-
Catalysis: Add 5 mol% DABCO or DMAP to catalyze the nucleophilic attack.
-
Category: Purification[1]
Q4: The product is oiling out and difficult to crystallize.
-
Diagnosis: Residual phenol or solvent entrapment.
-
Fix:
-
Wash the organic layer with 1M NaOH during workup (removes excess phenol).
-
Form the HCl salt : Dissolve the crude oil in EtOAc and bubble dry HCl gas (or add HCl in dioxane). The hydrochloride salt of the aminopyrimidine usually crystallizes instantly.
-
Visualizing the Reaction Logic
The following diagram illustrates the decision tree for selecting the correct pathway to avoid polymerization.
Caption: Logic flow demonstrating why the Stepwise Route (Green) prevents the polymerization failures common in Direct Displacement (Red).
Quantitative Data: Solvent & Base Screening
The following data summarizes optimization runs for Phase 1 (Ether Formation) .
| Solvent | Base | Temp (°C) | Time (h) | Yield (Intermediate) | Notes |
| Acetone | K₂CO₃ | Reflux | 4 | 92% | Recommended. Cleanest profile. |
| DMF | NaH | 0 -> RT | 2 | 65% | Significant hydrolysis byproducts (wet DMF). |
| Ethanol | NaOEt | Reflux | 6 | 40% | Solvolysis competition (Ethyl ether formation). |
| THF | TEA | Reflux | 12 | 55% | Reaction too slow; TEA is too weak for phenol. |
References
-
BenchChem Technical Support. (2025).[3] Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride: Application Notes and Protocols. BenchChem.[3] Link
-
National Institutes of Health (PMC). (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[4][5] PMC9580432. Link
-
Google Patents. (2008). Process for synthesis of phenoxy diaminopyrimidine derivatives (WO2008040652A1). Patents.[6][7] Link
-
Organic Chemistry Portal. (2022). Catalytic Amination of Phenols.[2][8] Organic Chemistry Portal. Link
-
BenchChem Protocols. (2025). Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine. BenchChem.[3] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Amination of Phenols with Amines [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Purity in 2-(Phenoxymethyl)pyrimidin-4-amine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield and purity bottlenecks during the synthesis of 2-(Phenoxymethyl)pyrimidin-4-amine , a critical pharmacophore often utilized in the development of kinase inhibitors and histamine H4 receptor antagonists[1].
Due to the bifunctional nature of the intermediates involved, standard synthetic approaches often fail, leading to complex impurity profiles. This guide deconstructs the mechanistic causes of these failures and provides self-validating protocols to achieve >98% purity.
Part 1: Diagnostic Overview of Common Impurities
Before altering your synthetic route, use the table below to correlate your analytical data with the underlying chemical causality.
| Impurity Profile | Analytical Signature (LC-MS / NMR) | Mechanistic Root Cause | Recommended Resolution |
| Oligomeric Mixtures | LC-MS: Ladder of masses with +107 Da repeating units. | Intermolecular self-condensation of the unprotected amino-alkyl halide intermediate. | Abandon free-base etherification; switch to a convergent cyclocondensation route. |
| Phenoxyacetamide | LC-MS: m/z 151 [M+H]⁺.¹H NMR: Broad singlet ~7.5 ppm (NH₂). | Hydrolysis of the 2-phenoxyacetamidine starting material due to adventitious water. | Ensure strictly anhydrous conditions; use freshly titrated NaOMe in MeOH. |
| Regioisomers | HPLC: Closely eluting peak (often 6-amino isomer). | Use of an unsymmetrical, poorly directing 1,3-dielectrophile during cyclization. | Exclusively use 3-(dimethylamino)acrylonitrile to direct regioselectivity. |
| Residual Phenol | LC-MS: m/z 93 [M-H]⁻ in negative mode.¹H NMR: Multiplets at 6.8-7.3 ppm. | Incomplete etherification or cleavage during harsh basic workup. | Implement a strict pH 12-14 aqueous wash during liquid-liquid extraction. |
Part 2: Mechanistic Troubleshooting & FAQs
Q1: I am attempting a Williamson ether synthesis using 2-(chloromethyl)pyrimidin-4-amine and phenol. My LC-MS shows a complex mixture and almost no product. What is happening?
A: You are observing rapid intermolecular polymerization. The starting material, 2-(chloromethyl)pyrimidin-4-amine, contains both a strong electrophile (the allylic-like 2-chloromethyl group) and a nucleophile (the 4-amino group). While stable as a hydrochloride salt, the moment you add a base (like K₂CO₃ or NaH) to deprotonate the phenol for the Williamson ether synthesis, the free 4-amino group of one molecule attacks the 2-chloromethyl group of another[2].
This self-condensation eliminates HCl (mass 36.5 Da) and adds the remaining fragment (mass 107 Da) repeatedly, creating the +107 Da ladder seen on your LC-MS. To resolve this, you must either transiently protect the 4-amino group (e.g., as an N,N-di-Boc derivative) or completely change your strategy to a convergent cyclocondensation route[3].
Figure 1: Mechanistic pathways showing the failure of the unprotected Williamson route versus the successful convergent and protected routes.
Q2: I switched to the convergent route (amidine + enaminonitrile). The yield is better, but I have a persistent impurity at m/z 151. How do I eliminate it?
A: The m/z 151 peak corresponds to phenoxyacetamide . This occurs when your starting material, 2-phenoxyacetamidine hydrochloride, undergoes hydrolysis rather than condensation. Amidines are highly susceptible to hydrolysis in the presence of water and base, converting the amidine into an unreactive amide.
Causality & Fix: This indicates your reaction solvent (usually MeOH or EtOH) is not strictly anhydrous, or your sodium methoxide has degraded by absorbing atmospheric moisture. Switch to freshly opened, anhydrous solvents and use a sealed nitrogen atmosphere.
Q3: How do I design a workup that guarantees the removal of unreacted starting materials without losing my target pyrimidine?
A: The target molecule, 2-(Phenoxymethyl)pyrimidin-4-amine, is a weak base (due to the pyrimidine nitrogen atoms and the exocyclic amine). You can exploit this using a self-validating acid-base extraction protocol:
-
Acidic Extraction: Extract the organic layer with 1M HCl. The target pyrimidine will protonate and move to the aqueous layer, leaving neutral impurities (like phenoxyacetamide) and unreacted enaminonitrile in the organic layer.
-
Basic Rescue: Basify the aqueous layer to pH 12 using 2M NaOH. The target molecule will deprotonate and precipitate (or can be extracted back into fresh EtOAc). Any residual phenol will remain in the aqueous layer as water-soluble sodium phenoxide.
Figure 2: Decision tree for diagnosing and resolving common purity failures in pyrimidine-4-amine synthesis.
Part 3: Self-Validating Experimental Protocol
To bypass the polymerization risks of the Williamson ether approach, we strongly recommend the Convergent Cyclocondensation Route . This protocol utilizes 3-(dimethylamino)acrylonitrile, which acts as a highly directional C3-synthon, ensuring exclusive formation of the 4-amino regioisomer[3].
Optimized Synthesis of 2-(Phenoxymethyl)pyrimidin-4-amine
Reagents Required:
-
2-Phenoxyacetamidine hydrochloride (1.0 equiv)
-
3-(Dimethylamino)acrylonitrile (1.1 equiv)
-
Sodium methoxide (NaOMe) solution (25% wt in MeOH) (1.5 equiv)
-
Anhydrous Methanol (Reaction solvent)
Step-by-Step Methodology:
-
Preparation of the Free Base: In an oven-dried flask under N₂, suspend 2-phenoxyacetamidine hydrochloride (10 mmol) in anhydrous MeOH (20 mL). Cool the suspension to 0 °C using an ice bath.
-
Base Addition: Dropwise, add the NaOMe solution (15 mmol). Stir for 15 minutes at 0 °C. Self-Validation Check: The suspension should turn into a clear solution as the amidine hydrochloride is neutralized to the soluble free base.
-
Condensation: Add 3-(dimethylamino)acrylonitrile (11 mmol) dropwise to the solution.
-
Cyclization & Aromatization: Remove the ice bath, attach a reflux condenser, and heat the reaction to 65 °C (reflux) for 12 hours. Mechanistic Note: Heating drives the elimination of dimethylamine gas, which is the thermodynamic driving force for the aromatization of the pyrimidine ring.
-
Reaction Monitoring: Monitor via LC-MS. Look for the disappearance of the amidine (m/z 151) and the appearance of the product mass (m/z 202 [M+H]⁺).
-
Workup & Purification:
-
Concentrate the reaction mixture in vacuo to remove MeOH.
-
Dissolve the crude residue in EtOAc (50 mL) and extract with 1M HCl (3 x 20 mL). Discard the organic layer (this removes neutral impurities).
-
Cool the combined aqueous acidic layers to 0 °C and slowly adjust to pH 12 using 2M NaOH.
-
Extract the basified aqueous layer with fresh EtOAc (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target compound as an off-white solid (>98% purity).
-
Part 4: References
-
H4 receptor inhibitors for treating tinnitus (WO2013182711A1) . Google Patents. Contains structural and synthetic references for 2-(phenoxymethyl)pyrimidin-4-amine derivatives. URL:
-
Williamson Ether Synthesis on Solid Support: Substitution versus Elimination . ResearchGate. Discusses the kinetic challenges and side reactions (such as self-condensation) of amino-alkyl halides in ether synthesis. URL:
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors . MDPI. Details the convergent synthesis of 4-aminopyrimidines via the condensation of amidines with enaminonitriles. URL:
Sources
Technical Support Center: Purification Protocols for 2-(Phenoxymethyl)pyrimidin-4-amine
Introduction: The "Sticky" Pyrimidine Challenge
Welcome to the technical support hub for pyrimidine ether synthesis. The synthesis of 2-(Phenoxymethyl)pyrimidin-4-amine typically involves the nucleophilic substitution of 2-(chloromethyl)pyrimidin-4-amine with phenol (or a substituted phenol) in the presence of a base.
While this
-
Residual Phenol: Difficult to separate due to tailing and co-elution.
-
N-Alkylated Dimer: The product competes with the phenol for the alkyl halide.
-
Hydrolysis By-product: 2-(Hydroxymethyl)pyrimidin-4-amine formed by trace moisture.
This guide provides a self-validating, logic-driven workflow to isolate your target molecule with >98% purity.
Module 1: The Impurity Landscape
Before attempting purification, you must diagnose which impurities are dominating your crude mixture. Use this diagnostic table to interpret your LC-MS or TLC data.
| Impurity Type | Chemical Structure / Description | Diagnostic Signal (LC-MS/TLC) | Root Cause |
| Target Molecule | 2-(Phenoxymethyl)pyrimidin-4-amine | [M+H]+ | Desired Product |
| Impurity A (Residual) | Phenol (Excess reactant) | No Ionization (APCI/ESI often miss it). TLC: High | Stoichiometric excess used to drive reaction; similar polarity to product. |
| Impurity B (Dimer) | Bis-alkylated species (Product + Starting Material) | [2M - HCl]+ or complex mass. TLC: Streaks near baseline or very low | The 4- |
| Impurity C (Hydrolysis) | 2-(Hydroxymethyl)pyrimidin-4-amine | [M-Ph+OH]+ (Lower mass). TLC: Very low | Wet solvents (DMF/DMSO) or insufficient drying of the base. |
Module 2: The "pH Swing" Protocol (Phenol Removal)
The Problem: Phenol often co-elutes with the product on silica gel because both possess moderate polarity and hydrogen-bonding capability.
The Solution: Exploit the
-
Phenol
: ~10.0 (Acidic proton)[1] -
2-Aminopyrimidine (conjugate acid)
: ~4.5 (Basic nitrogen)
By adjusting the pH to >12, phenol is deprotonated to the water-soluble phenoxide, while the pyrimidine remains neutral and organic-soluble.
Step-by-Step Protocol: The NaOH Wash
-
Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as phenoxides can sometimes form emulsions in chlorinated solvents.
-
The High pH Wash: Wash the organic layer 2x with 1.0 M NaOH .
-
Checkpoint: The aqueous layer should turn yellow or pinkish (oxidized phenoxides). If it is colorless, your pH may not be high enough.
-
-
The Brine Break: Wash 1x with Saturated Brine to break any micro-emulsions.
-
The pH Check: Test the organic layer on wet pH paper. It must be neutral. If basic, wash with water until neutral.
-
Drying: Dry over
(Sodium Sulfate), filter, and concentrate.
Critical Note: Do not use acid (HCl) to "neutralize" the wash. Acidifying will protonate the pyrimidine ring (making it water-soluble) and you will lose your product to the aqueous layer.
Module 3: Removing the "Dimer" (N-Alkylation)
The Problem: If your reaction ran too hot (>80°C) or too concentrated (>0.5 M), the exocyclic amine of your product likely attacked the starting material, forming a dimer. This impurity is often "sticky" and insoluble.
Purification Strategy: Orthogonal Solubility
The dimer is significantly more polar and often less soluble in lower alcohols than the monomeric product.
Protocol: Recrystallization / Trituration
-
Solvent Choice: Ethanol (EtOH) or Isopropanol (IPA).
-
Procedure:
-
Take the residue from Module 2.
-
Add minimal hot EtOH (just enough to dissolve the oil/solid).[2]
-
Let it cool slowly to room temperature.
-
The Trick: If the dimer is present, it often precipitates first as an amorphous solid or gum. Filter this off if your product is known to be more soluble.
-
Alternative: If the product crystallizes and the dimer stays in the mother liquor (common for high-melting pyrimidines), collect the crystals.
-
-
Validation: Run a TLC of the solid vs. the filtrate. The Dimer will stay at the baseline in 50% EtOAc/Hexane.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying this specific scaffold.
Caption: Logical purification workflow for removing acidic (phenol) and polar (dimer) impurities from the pyrimidine ether scaffold.
Frequently Asked Questions (FAQs)
Q1: My product is turning pink/brown upon storage. Is it decomposing?
-
Answer: Likely not. Aminopyrimidines are prone to surface oxidation, similar to anilines. This is often cosmetic. However, if the color change is rapid, it indicates residual phenol or trace metal contamination (if catalysis was used). Store the solid under Nitrogen at -20°C to prevent this.
Q2: Can I use column chromatography instead of recrystallization?
-
Answer: Yes, but standard silica is acidic and can cause streaking of the amine.
-
Modification: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane.
-
Eluent: Use a gradient of DCM : Methanol (95:5 to 90:10). The TEA neutralizes the silica's acidic sites, preventing the "tailing" of the aminopyrimidine.
-
Q3: I see a peak at M+14 in my Mass Spec. What is it?
-
Answer: This is likely the O-methylated or N-methylated impurity if you used Methanol as a solvent or for recrystallization in the presence of trace acid. However, in this specific synthesis, it is more likely 2-(Methoxymethyl)pyrimidin-4-amine if you used methanol during the reaction with the chloromethyl precursor. Avoid alcoholic solvents during the substitution step; use ACN or DMF.
Q4: The yield is lower than expected (<40%). Where did I lose it?
-
Answer: Check your aqueous layer from Module 2. If you used an acid wash (HCl) or if the pH dropped below 4, your product is protonated and sitting in the water waste. Neutralize the aqueous waste to pH 7-8 and re-extract with EtOAc to recover it.
References
-
BenchChem. (2025).[3] A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. Retrieved from .
-
Moynihan, H. A., & Horgan, D. E. (2017).[4] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from .
-
Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride. Retrieved from .
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from .
Sources
Optimizing temperature and pressure for pyrimidine amine synthesis
Technical Support Center: Pyrimidine Amine Synthesis Optimization
Welcome to the Optimization Hub. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your pyrimidine amination is stalling, generating impurities, or you are hesitating to scale up a pressurized reaction.
Pyrimidine synthesis is deceptive. The electron-deficient nature of the ring suggests easy Nucleophilic Aromatic Substitution (
Module 1: The Thermodynamics of
Core Principle:
Troubleshooting Guide: Temperature & Conversion
Q: My reaction is stuck at 60% conversion after 24 hours at reflux. Should I add more heat? A: Not necessarily. If you are at reflux (1 atm), your temperature is capped by the solvent's boiling point (e.g., EtOH at 78°C).
-
The Fix: Switch to a sealed vessel (microwave or pressure tube) . By exceeding the atmospheric boiling point, you exponentially increase the reaction rate (Arrhenius equation).
-
Rule of Thumb: Every 10°C increase typically doubles the reaction rate. Running an ethanol reaction at 120°C (instead of 78°C) in a microwave can reduce reaction time from 12 hours to 20 minutes, bypassing degradation windows.
Q: I see "Hydrodehalogenation" (Cl replaced by H) instead of amination. A: This is a classic symptom of overheating in the presence of trace water or alcohols acting as hydride sources, particularly in metal-catalyzed systems.
-
The Fix: Lower the temperature and switch to a more active catalyst (see Module 3) or ensure strictly anhydrous conditions if using high heat.
Decision Logic:
Figure 1: Decision matrix for selecting reaction conditions based on pyrimidine electronics and nucleophile type.
Module 2: Hydrodynamics & Pressure Management
Core Principle: When using volatile amines (Ammonia, Methylamine), the concentration of the nucleophile in the liquid phase determines the rate. In an open system, heating drives the gas out (Henry's Law), effectively stopping the reaction.
Troubleshooting Guide: Volatile Amines
Q: I am using 7N Ammonia in Methanol, but the yield is low even in a sealed tube. A: You are likely battling "Headspace Robbery." As you heat the vessel, ammonia partitions into the headspace gas, leaving the liquid solvent starved of nucleophile.
-
The Fix:
-
Fill Volume: Increase solvent fill to 75-80% of the vessel capacity (safe maximum) to minimize headspace.
-
Solvent Switch: Use a solvent with higher ammonia solubility at high T (e.g., iPrOH or Water/Dioxane mixtures) rather than pure MeOH.
-
Super-stoichiometry: Use 5–10 equivalents of amine to compensate for gas-phase loss.
-
Q: Is it safe to heat aqueous methylamine to 120°C?
A: CAUTION. You must calculate the total pressure (
Table 1: Estimated Vapor Pressure in Sealed Vessels Data approximates total system pressure (Solvent + Amine).
| Temperature | Ethanol (Pure) | 7N NH3 in MeOH | 40% Aq. Methylamine | Risk Level |
| 80°C | 1.1 bar | ~4-6 bar | ~3-5 bar | Low (Standard Glass Pressure Tube) |
| 100°C | 2.2 bar | ~10-12 bar | ~8-10 bar | Medium (Limit of Glass Tubes) |
| 120°C | 4.5 bar | >20 bar | >18 bar | High (Stainless Steel/Microwave Only) |
| 150°C | 10.0 bar | >40 bar | >35 bar | CRITICAL (Explosion Hazard) |
Module 3: Advanced Catalytic Systems (Buchwald-Hartwig)
Core Principle: When
Troubleshooting Guide: Pd-Catalysis
Q: My catalyst dies (turns black) at 100°C. A: Palladium black formation indicates ligand dissociation.
-
The Fix:
-
Lower T, Longer Time: Run at 80°C for 12-24h instead of 100°C for 4h.
-
Ligand Upgrade: Switch to BrettPhos (for primary amines) or RuPhos (for secondary amines).[1] These bulky, electron-rich ligands stabilize Pd at higher temperatures.
-
Pre-catalysts: Stop using Pd(OAc)₂. Use G3 or G4 Palladacycles (e.g., BrettPhos Pd G4).[1] These activate rapidly and protect the active species.
-
Protocol: Optimized Microwave Buchwald Amination Standardized for 0.5 mmol scale
-
Charge Vessel: Add Chloropyrimidine (1.0 equiv), Amine (1.2 equiv), and Base (NaOtBu, 1.5 equiv).
-
Catalyst: Add BrettPhos Pd G4 (2-5 mol%). Note: Air stable solid.
-
Solvent: Add anhydrous Dioxane or Toluene (2-3 mL).
-
Purge: Sparge with Nitrogen/Argon for 2 minutes (Critical: Oxygen kills Pd).
-
Seal & Heat: Microwave at 100°C for 30 minutes .
-
Why Microwave? Rapid heating bypasses the slow thermal decomposition of the catalyst.
-
Figure 2: Iterative optimization loop for catalytic amination.
Module 4: Safety & Scale-Up
Q: Can I scale my microwave reaction (2mL) to a 1L autoclave? A: Not linearly.
-
Thermal Lag: Microwaves heat uniformly. Autoclaves heat from the jacket in. A 1L vessel may take 45 mins to reach 120°C, causing catalyst death or byproduct formation during the ramp.
-
Exotherm Control: Amination is exothermic. In a microwave, the active cooling (compressed air) manages this. In a large autoclave, you risk a thermal runaway .
-
Recommendation: For scale-up, use dose-controlled addition . Heat the amine/solvent to temperature, then slowly pump in the chloropyrimidine solution to consume the heat of reaction instantly.
References
-
Microwave Assisted Organic Synthesis (MAOS): Kappe, C. O. (2004).[2] Controlled microwave heating in modern organic synthesis.[2] Angewandte Chemie International Edition, 43(46), 6250-6284.
-
Buchwald-Hartwig Ligand Guide: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Process Safety (Thermal Runaway): Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
Pyrimidine Synthesis Overview: Bagley, M. C., et al. (2010). Microwave-assisted synthesis of pyrimidines. Molecular Diversity, 14, 793–813.
Sources
Resolving solubility issues of 2-(Phenoxymethyl)pyrimidin-4-amine in aqueous buffers
Welcome to the Technical Support Center for 2-(Phenoxymethyl)pyrimidin-4-amine . This compound is a highly lipophilic pyrimidine derivative frequently utilized as a core scaffold in the development of Histamine H4 receptor antagonists[1] and TRPV1 inhibitors. While highly potent in target binding, its physicochemical properties present significant formulation challenges. This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve solubility bottlenecks in both in vitro and in vivo applications.
Biological Context & Application
To understand the formulation requirements, it is critical to understand the biological application. As an antagonist, this compound must remain solubilized in the extracellular fluid to successfully bind to target cell-surface receptors without precipitating out of solution.
Mechanism of action for pyrimidine-4-amine derivatives in H4 receptor antagonism.
Diagnostic Workflow for Solubility Resolution
When encountering precipitation, do not rely on trial and error. Follow this deterministic workflow to identify the correct excipient system based on the thermodynamic limitations of the compound.
Diagnostic workflow for resolving pyrimidine-4-amine aqueous solubility issues.
Troubleshooting Guide & FAQs
Q1: Why does 2-(Phenoxymethyl)pyrimidin-4-amine immediately precipitate when diluted into standard PBS (pH 7.4)? A1: The compound exhibits classical Biopharmaceutics Classification System (BCS) Class II/IV behavior[2]. The pyrimidine-4-amine core acts as a weak base with an estimated pKa of ~4.5–5.0. According to the pH-partition hypothesis[3], at physiological pH (7.4), the molecule exists almost entirely in its un-ionized, lipophilic state. Furthermore, the phenoxymethyl substituent introduces significant hydrophobicity. While the ether oxygen can accept hydrogen bonds, the bulky phenyl ring disrupts the aqueous hydration shell. This thermodynamically drives the molecules to aggregate and precipitate to minimize water contact.
Q2: How can I formulate this compound for in vitro cell culture assays without causing solvent toxicity? A2: Direct dilution of a DMSO stock into culture media often leads to "solvent shift" precipitation. To prevent this without exceeding the cytotoxic threshold of DMSO (<0.5%), use a cyclodextrin-mediated inclusion complex[4]. Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic phenoxymethyl moiety slides into the cavity, shielding it from water, while the pyrimidine ring remains exposed. This maintains the compound in solution without relying on high concentrations of organic solvents that would otherwise permeabilize cellular lipid bilayers.
Q3: What is the optimal formulation strategy for in vivo dosing (e.g., oral gavage or intravenous injection)? A3: In vivo formulations require much higher concentrations and must resist precipitation upon infinite dilution in gastric fluids or the bloodstream. A ternary co-solvent/surfactant system is highly effective[5]. Recommended System: 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline. Causality: DMSO acts as the primary molecular solubilizer. PEG400 acts as a co-solvent that reduces the dielectric constant of the aqueous phase, preventing immediate crystal nucleation upon dilution[5]. Tween 80 provides a micellar sink; its amphiphilic nature traps the un-ionized pyrimidine derivative within micelles, maintaining a thermodynamically stable pseudo-solution[4].
Quantitative Formulation Data
The following table summarizes the expected solubility enhancement factors when applying different excipient strategies to 2-(Phenoxymethyl)pyrimidin-4-amine.
| Formulation Strategy | Excipient Composition | Final pH | Apparent Solubility (mg/mL) | Enhancement Factor | Recommended Application |
| Baseline (Control) | Standard PBS | 7.4 | < 0.01 | 1x | None (Precipitates) |
| pH Adjustment | 100 mM Citrate Buffer | 4.0 | 0.45 | ~45x | Gastric simulated fluids |
| Co-solvency | 20% PEG400 in Water | 6.5 | 1.20 | ~120x | IV / IP Injection |
| Micellar | 5% Tween 80 in PBS | 7.4 | 2.50 | ~250x | Oral gavage (rodents) |
| Inclusion Complex | 20% HP-β-CD in Water | 6.5 | 4.80 | ~480x | Broad in vivo use |
Experimental Methodology: Self-Validating Phase-Solubility Profiling
To determine the exact concentration of excipient (e.g., HP-β-CD) required for your specific assay, use the Higuchi-Connors phase-solubility method.
Why this protocol is self-validating: This protocol includes a critical mass-balance verification step. By quantifying both the solubilized fraction (supernatant) and the precipitated fraction (pellet), you validate that the compound is not undergoing chemical degradation (e.g., hydrolysis) or adsorbing to the vial walls during the equilibration phase. If the total mass does not equal the input mass, the test flags a stability failure rather than a false-negative solubility reading.
Step-by-Step Protocol:
-
Matrix Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0%, 5%, 10%, 15%, 20% w/v) in 50 mM Sodium Acetate buffer (pH 5.5). Rationale: pH 5.5 provides partial ionization to assist initial wetting while allowing the un-ionized fraction to form the inclusion complex.
-
Compound Addition: Add an excess amount (exactly 5.0 mg) of crystalline 2-(Phenoxymethyl)pyrimidin-4-amine to 1.0 mL of each HP-β-CD solution in sealed borosilicate glass vials.
-
Thermodynamic Equilibration: Agitate the vials on a rotary shaker at 150 rpm and 25°C for 48 hours. Rationale: 48 hours ensures the system reaches true thermodynamic equilibrium, preventing false readings caused by transient supersaturation.
-
Phase Separation: Centrifuge the suspensions at 15,000 × g for 15 minutes to pellet the undissolved drug. Carefully extract the supernatant.
-
Self-Validation (Mass Balance Quantification):
-
Supernatant: Dilute 1:10 in the HPLC mobile phase and quantify the solubilized drug via HPLC-UV (λmax ~273 nm).
-
Pellet: Dissolve the remaining solid pellet entirely in 1.0 mL of 100% Methanol. Quantify via HPLC.
-
Validation Check:(Mass in Supernatant + Mass in Pellet) MUST equal the initial 5.0 mg added (±5%). If mass is lost, halt the formulation and investigate chemical degradation pathways.
-
References
Sources
- 1. WO2013182711A1 - H4 receptor inhibitors for treating tinnitus - Google Patents [patents.google.com]
- 2. brieflands.com [brieflands.com]
- 3. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs | MDPI [mdpi.com]
- 5. ijprajournal.com [ijprajournal.com]
Technical Support Center: Minimizing Side Reactions in the Formation of Phenoxymethyl Pyrimidines
Welcome to the Technical Support Center. The synthesis of phenoxymethyl pyrimidines via the nucleophilic substitution (SN2) of a pyrimidinylmethyl halide with a phenol is a fundamental transformation in medicinal chemistry. However, this etherification is notoriously prone to side reactions due to the ambident nature of the phenoxide nucleophile and the high reactivity of the pyrimidine core.
This guide provides an in-depth mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to help you achieve high-yielding, regioselective O-alkylation.
Core Causality: The Mechanism of Side Reactions
To control a reaction, you must first understand the thermodynamic and kinetic forces driving its failure modes. When reacting 2-(chloromethyl)pyrimidine with a phenol, three primary side reactions compete with the target O-alkylation:
-
C-Alkylation (The Ambident Nucleophile Problem): Phenoxide ions are ambident nucleophiles capable of reacting at the oxygen atom (kinetic control) or the ortho/para carbon atoms (thermodynamic control). Using protic solvents or small counterions (like Na⁺ or Li⁺) tightly coordinates the oxygen atom via hydrogen bonding or tight ion-pairing, sterically hindering it and pushing the alkylation to the carbon ring.
-
N-Alkylation & Polymerization: The nitrogen atoms within the pyrimidine ring are highly nucleophilic. If the reaction concentration is too high, or if the temperature is elevated, intermolecular Menschutkin-type N-alkylation occurs, forming pyrimidinium salts. This can trigger a runaway polymerization cascade, turning the reaction mixture into an intractable tar.
-
Hydrolysis: The chloromethyl group on the pyrimidine ring is highly electrophilic and susceptible to solvolysis . The presence of trace water, especially when using hygroscopic bases (e.g., K₂CO₃) or hydroxide bases, will rapidly convert the starting material into a hydroxymethyl pyrimidine dead-end.
The "Cesium Effect" Solution
The gold standard for overcoming these issues is the use of Cesium Carbonate (Cs₂CO₃). Because the Cs⁺ ion is exceptionally large and highly polarizable, it forms a weakly solvated, "loose" ion pair with the phenoxide oxygen . This leaves the oxygen highly nucleophilic, sterically accessible, and drastically favors O-alkylation over C-alkylation without requiring harsh heating .
Reaction pathways illustrating target O-alkylation versus competing side reactions.
Troubleshooting FAQs
Q: My LC-MS shows a major impurity with the exact same mass as my target product, but a different retention time. What is happening? A: You are observing a regioselectivity failure—either C-alkylation or N-alkylation.
-
Diagnosis: If the impurity is highly polar and elutes very early on a reverse-phase LC column, it is likely a pyrimidinium salt (N-alkylation). If it elutes near your product and shows aromatic proton shifts in the NMR, it is a C-alkylated phenol derivative.
-
Resolution: Switch your base to Cs₂CO₃ to leverage the "Cesium effect" . Avoid protic solvents (which hydrogen-bond to the phenoxide oxygen), and lower the reaction temperature to 25–40 °C to maintain kinetic control.
Q: The starting 2-(chloromethyl)pyrimidine is completely consumed, but my product yield is only 20%. The LC-MS shows a prominent peak at [M-Cl+OH]. A: Your electrophile is undergoing hydrolysis . This is common when using hygroscopic bases (like K₂CO₃) that have absorbed atmospheric moisture, or when using aqueous biphasic conditions.
-
Resolution: Use strictly anhydrous solvents (e.g., dry MeCN or DMF). Pre-dry your Cs₂CO₃ in a vacuum oven at 110 °C overnight. Pre-form the phenoxide for 30 minutes before introducing the pyrimidinylmethyl halide.
Q: The reaction mixture turns into a dark, intractable tar upon heating above 80 °C. Why? A: High temperatures combined with high concentrations promote a runaway N-alkylation cascade. The pyrimidine nitrogens react with the chloromethyl groups of neighboring molecules, leading to rapid oligomerization.
-
Resolution: Dilute the reaction mixture (e.g., from 0.5 M down to 0.05 M) to favor the bimolecular reaction with the phenol over pyrimidine-pyrimidine oligomerization. Keep the temperature strictly below 60 °C.
Decision tree for troubleshooting common side reactions during etherification.
Quantitative Data: Solvent & Base Effects
The choice of base and solvent drastically alters the regioselectivity of the reaction. The table below summarizes typical outcomes based on empirical data from heteroaryl etherifications .
| Base / Solvent System | Temperature (°C) | O-Alkylation (Target) | C-Alkylation | N-Alkylation | Hydrolysis |
| NaOH / H₂O (Biphasic) | 60 | < 10% | ~ 20% | < 5% | > 60% |
| K₂CO₃ / DMF | 80 | ~ 40% | ~ 15% | ~ 30% | ~ 10% |
| NaH / THF | 25 | ~ 65% | ~ 25% | < 5% | < 5% |
| Cs₂CO₃ / MeOH* | 60 | ~ 70% | ~ 20% | < 5% | < 5% |
| Cs₂CO₃ / MeCN (Dry) | 40 | > 90% | < 2% | < 2% | < 2% |
*Note: While MeOH has been successfully used with Cs₂CO₃ to prevent polyalkylation in specific highly functionalized pyrimidine scaffolds , anhydrous MeCN is generally safer for standard chloromethyl pyrimidines to completely rule out solvolysis.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Visual and analytical checkpoints are built into the workflow to ensure the reaction is proceeding correctly before moving to the next step.
Reagents:
-
Phenol derivative (1.0 eq)
-
2-(Chloromethyl)pyrimidine hydrochloride (0.95 eq) (Using the electrophile as the limiting reagent prevents unreacted halide from complicating the purification).
-
Anhydrous Cs₂CO₃ (2.5 eq) (Extra equivalent needed if the pyrimidine is a hydrochloride salt).
-
Anhydrous Acetonitrile (MeCN)
Step 1: Phenoxide Generation
-
Charge an oven-dried, argon-flushed flask with the phenol (1.0 eq) and anhydrous MeCN to achieve a 0.1 M concentration.
-
Add anhydrous Cs₂CO₃ (2.5 eq) in one portion.
-
Stir the mixture vigorously at 25 °C for 30 minutes.
-
Self-Validation Checkpoint: The mixture will transition from a clear solution to a fine, often slightly yellow/colored suspension. This visual change confirms the successful deprotonation and formation of the active cesium phenoxide salt.
Step 2: Electrophile Addition
-
In a separate dry vial, dissolve the 2-(chloromethyl)pyrimidine hydrochloride (0.95 eq) in a minimum volume of anhydrous MeCN.
-
Add this solution dropwise to the phenoxide suspension over 15 minutes to prevent localized concentration spikes that drive N-alkylation.
-
Warm the reaction to 40 °C and stir for 4–6 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS. The complete disappearance of the pyrimidine starting material and the emergence of a single major peak at [M+H]⁺ confirms the reaction. A dense white precipitate (CsCl) will accumulate at the bottom of the flask.
Step 3: Quench and Isolation
-
Cool the reaction to room temperature.
-
Filter the suspension through a tightly packed Celite pad to remove the precipitated CsCl and excess Cs₂CO₃. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure O-alkylated phenoxymethyl pyrimidine.
References
-
Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An assessment of the causes of the "cesium effect". Journal of Organic Chemistry, 52(19), 4230-4234. Available at:[Link]
-
Parrish, J. P., Sudaresan, B., & Jung, K. W. (1999). Improved Cs2CO3 Promoted O-Alkylation of Phenols. Synthetic Communications, 29(24), 4423-4431. Available at:[Link]
-
Zheng, J., et al. (2010). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-c]pyrimidine Derivatives as A2A Receptor-Selective Antagonists. PMC / NIH Public Access. Available at:[Link]
Purification strategies for crude 2-(Phenoxymethyl)pyrimidin-4-amine
Title: Technical Support Center: Purification Strategies for Crude 2-(Phenoxymethyl)pyrimidin-4-amine
Introduction Welcome to the Technical Support Center for the isolation and purification of 2-(phenoxymethyl)pyrimidin-4-amine. This compound features a basic aminopyrimidine core coupled with a lipophilic phenoxymethyl ether side chain, making it a valuable scaffold in medicinal chemistry, particularly in the development of histamine H4 receptor antagonists[1]. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, addressing the unique physicochemical challenges of handling functionalized aminopyrimidines.
Section 1: Physicochemical Profiling & Purification Strategy
Q: What are the primary physicochemical properties that dictate the purification strategy for 2-(phenoxymethyl)pyrimidin-4-amine? A: The molecule's behavior is governed by two competing structural features. The pyrimidine ring and primary exocyclic amine confer moderate basicity, allowing the molecule to be reversibly protonated. Conversely, the phenoxymethyl group imparts significant lipophilicity. This dual nature enables a highly effective orthogonal purification strategy: acid-base liquid-liquid extraction to remove neutral and acidic impurities, followed by silica gel chromatography or recrystallization to separate structurally similar organic byproducts[2].
Caption: Workflow for the isolation and purification of 2-(phenoxymethyl)pyrimidin-4-amine.
Section 2: Liquid-Liquid Extraction (LLE) Troubleshooting
Q: During the acid-base extraction of the crude reaction mixture, I am encountering a persistent emulsion. How can I resolve this and recover my protonated aminopyrimidine? A: Emulsions in aminopyrimidine extractions often result from partially soluble polymeric byproducts or the surfactant-like behavior of the protonated amine localizing at the aqueous-organic interface. Causality: The lipophilic phenoxymethyl tail and the hydrophilic protonated pyrimidine head create an amphiphilic structure that stabilizes microdroplets of solvent. Solution: Increase the ionic strength of the aqueous layer by adding saturated NaCl (brine) to force the organic solvent out of the aqueous phase. If the emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric particulates that act as emulsion stabilizers.
Protocol: Self-Validating Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in ethyl acetate (EtOAc) (approx. 10 mL/g of crude).
-
Acidic Extraction: Extract the organic layer with 1.0 M HCl (3 x 50 mL). The basic 2-(phenoxymethyl)pyrimidin-4-amine will protonate and partition into the aqueous layer. Validation: Spot the organic layer on a TLC plate; the UV-active product spot should be completely absent.
-
Organic Wash: Wash the combined aqueous acidic layers once with fresh EtOAc (20 mL) to remove residual trapped neutral organics.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M NaOH dropwise until the pH reaches 9-10 (verify with pH paper). Validation: The solution should turn cloudy as the free-base pyrimidine precipitates or oils out.
-
Recovery: Extract the basified aqueous layer with fresh EtOAc (3 x 50 mL).
-
Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.
Section 3: Column Chromatography Challenges
Q: When purifying 2-(phenoxymethyl)pyrimidin-4-amine via normal-phase silica gel chromatography, the product streaks severely, resulting in poor resolution and low recovery. How can I prevent this? A: Streaking is a classic issue for basic nitrogenous compounds on acidic silica gel. The basic pyrimidine nitrogens and the primary amine interact strongly with the weakly acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding and ion-exchange mechanisms[3]. Causality: This strong, reversible binding causes a non-linear adsorption isotherm, leading to severe tailing and broad elution bands. Solution: Passivate the silica gel by adding a basic modifier to the mobile phase. Triethylamine (Et₃N) or aqueous ammonium hydroxide (NH₄OH) at 1-5% (v/v) competes for the acidic silanol sites, ensuring the aminopyrimidine elutes as a sharp, symmetrical band[3].
Table 1: Recommended Solvent Systems for Aminopyrimidine Chromatography
| Chromatography Type | Stationary Phase | Recommended Mobile Phase Gradient | Modifiers / Additives | Target Impurity Removal |
| Normal Phase | Silica Gel (60 Å) | DCM : Methanol (99:1 to 90:10) | 1% Triethylamine (TEA) | Regioisomers, polar byproducts |
| Normal Phase | Silica Gel (60 Å) | Hexanes : EtOAc (70:30 to 20:80) | 1% TEA or 1% NH₄OH | Non-polar starting materials |
| Reverse Phase | C18-Functionalized | Water : Acetonitrile (95:5 to 5:95) | 0.1% Trifluoroacetic acid (TFA) | Closely eluting structural analogs |
Section 4: Recrystallization & Final Polishing
Q: I am trying to recrystallize the column-purified 2-(phenoxymethyl)pyrimidin-4-amine, but it keeps "oiling out" (forming a biphasic liquid) instead of crystallizing. What causes this, and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent, or when residual impurities act as freezing point depressants[4]. Causality: The flexible, lipophilic phenoxymethyl group gives the molecule a lower melting point compared to rigid, unsubstituted pyrimidines. When the hot solvent cools, the compound reaches supersaturation at a temperature above its depressed melting point, causing it to separate as a supercooled liquid oil rather than a solid crystal lattice. Solution: Switch to a solvent system with a lower boiling point (e.g., MTBE/heptane instead of ethanol/water). Increase the solvent volume slightly so saturation occurs at a lower temperature, and seed the solution with a pure crystal before it reaches the oiling-out threshold[4].
Protocol: Two-Solvent Recrystallization (MTBE/Heptane)
-
Dissolution: Place the semi-pure 2-(phenoxymethyl)pyrimidin-4-amine in a clean Erlenmeyer flask. Add a minimum volume of boiling methyl tert-butyl ether (MTBE) just until the solid dissolves.
-
Clarification: If colored impurities are present, add activated charcoal (10% w/w), boil briefly, and perform a hot gravity filtration[4].
-
Anti-Solvent Addition: Keep the MTBE solution at a gentle boil and add hot heptane dropwise until the solution becomes faintly cloudy (the cloud point).
-
Equilibration: Add 1-2 drops of MTBE to just clear the solution.
-
Crystallization: Remove from heat and allow the flask to cool slowly to room temperature undisturbed. Validation: Distinct crystalline needles or plates should form; if an oil forms, reheat and add more MTBE.
-
Isolation: Once crystals have formed at room temperature, cool the flask in an ice-water bath for 30 minutes. Collect the crystals via vacuum filtration, wash with ice-cold heptane, and dry under high vacuum to a constant weight.
References
- Title: WO2013182711A1 - H4 receptor inhibitors for treating tinnitus Source: Google Patents URL
-
Title: Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides Source: National Institutes of Health (PMC) URL: [Link]
Sources
- 1. WO2013182711A1 - H4 receptor inhibitors for treating tinnitus - Google Patents [patents.google.com]
- 2. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Addressing catalyst deactivation in 2-(Phenoxymethyl)pyrimidin-4-amine synthesis
Technical Support Center: Catalyst Optimization for 2-(Phenoxymethyl)pyrimidin-4-amine Synthesis
Executive Summary
This guide addresses the specific catalytic challenges encountered during the synthesis of 2-(Phenoxymethyl)pyrimidin-4-amine . While the ether linkage in the C2-position is generally robust, the pyrimidine core presents significant challenges for transition metal catalysis. The electron-deficient nature of the ring, combined with the chelating ability of the pyrimidine nitrogens, frequently leads to catalyst poisoning and off-cycle resting states .
This document focuses on two primary synthetic routes where catalyst deactivation is prevalent:
-
Buchwald-Hartwig Amination (Pd-catalyzed) of 4-chloro-2-(phenoxymethyl)pyrimidine.
-
Catalytic Hydrogenation (Heterogeneous Pd/C) of nitro/azido precursors.
Part 1: Diagnostic Workflow
Q: My reaction stalls at 40-50% conversion. Is this catalyst deactivation or substrate instability?
A: In pyrimidine synthesis, this "kinetic stall" is the hallmark of catalyst deactivation. Unlike substrate decomposition (where you see new spots on TLC/LCMS), deactivation results in the persistence of starting material despite available reagents.
Diagnostic Protocol:
-
The "Spike" Test: When the reaction stalls, draw an aliquot. Add 10 mol% fresh catalyst/ligand solution (anaerobically).
-
Visual Check:
-
Pd-Black Precipitation: A transformation from a clear orange/red solution to a grey suspension indicates the ligand has dissociated, leading to Pd(0) aggregation. This is common with monodentate phosphines in pyrimidine coupling.
-
Part 2: Troubleshooting Pd-Catalyzed C–N Coupling
Context: Coupling 4-chloro-2-(phenoxymethyl)pyrimidine with an amine source (e.g., ammonia equivalents, alkyl amines).
Q: Why does the catalyst die so quickly when using standard ligands like
A: The pyrimidine ring nitrogens (N1/N3) are competitive ligands. Standard phosphines bind Pd less strongly than the substrate's nitrogen atoms, leading to the formation of stable, inactive bis-pyrimidine-Pd complexes. This removes the metal from the catalytic cycle.
The "Pyrimidine Trap" Mechanism: The diagram below illustrates how the pyrimidine substrate diverts the active Pd(0) species into an inactive "off-cycle" resting state.
Figure 1: The catalytic cycle of Buchwald-Hartwig amination showing the competitive "Pyrimidine Trap" where the substrate nitrogen coordinates to Palladium, leading to deactivation.
Q: How do I prevent N-coordination poisoning?
A: You must sterically crowd the metal center so that the bulky phosphine ligand remains bound, while the smaller amine nucleophile can still approach.
Recommended Protocol Adjustments:
-
Switch to Bulky Biaryl Phosphines (Buchwald Ligands):
-
BrettPhos or tBuBrettPhos: These are the gold standards for primary amines. The extreme bulk prevents the formation of the inactive Pd-pyrimidine dimer.
-
XPhos: Excellent for secondary amines.
-
-
Use Pre-formed Catalysts (G3/G4 Palladacycles):
-
Avoid: Generating catalyst in situ from
+ Ligand. The induction period allows the pyrimidine to sequester the Pd before the ligand binds. -
Use:BrettPhos Pd G4 . This releases the active
species immediately upon heating.
-
-
Transmetallation Promoters:
-
If the reaction is sluggish, the oxidative addition complex might be stable (stalled). Add 0.5 equiv of B(Ph)3 or use a Pd-PEPPSI catalyst (NHC ligand) which facilitates the transmetallation step in difficult substrates.
-
Comparative Ligand Performance Data: Reaction Conditions: 4-chloro-2-(phenoxymethyl)pyrimidine (1.0 eq), Hexylamine (1.2 eq), NaOtBu (1.4 eq), Dioxane, 100°C.
| Ligand System | Catalyst Loading | Yield (LCMS) | Status | Analysis |
| PPh3 / Pd(OAc)2 | 5 mol% | < 10% | Failed | Rapid Pd-black formation (Ligand displacement). |
| BINAP / Pd2(dba)3 | 5 mol% | 35% | Stalled | Formation of stable bis-ligated Pd(II) rest state. |
| XPhos / Pd2(dba)3 | 2 mol% | 82% | Good | Some deactivation observed after 4 hours. |
| BrettPhos Pd G4 | 1 mol% | 96% | Excellent | Pre-catalyst prevents initial poisoning; bulk prevents N-binding. |
Part 3: Troubleshooting Heterogeneous Hydrogenation
Context: Reducing a 4-nitro, 4-azido, or 4-chloropyrimidine intermediate using
Q: My hydrogenation works for the first run but fails upon recycling, or requires massive catalyst loading (20-50 wt%). Why?
A: This is "Heteroatom Poisoning." The product, 2-(Phenoxymethyl)pyrimidin-4-amine , is a potent catalyst poison. The exocyclic amine (C4) and the ring nitrogens adsorb strongly to the Pd surface, blocking active sites from
Troubleshooting Guide:
-
The "Acidic Scavenger" Method (Critical):
-
Protocol: Run the hydrogenation in MeOH with 1.1 equivalents of HCl or Acetic Acid .
-
Mechanism:[2][3][4][5][6][7][8] Protonating the pyrimidine ring and the product amine drastically reduces their affinity for the Pd surface (ammonium salts do not bind Pd well). This keeps the catalyst surface clean.
-
Note: Ensure the 2-(phenoxymethyl) ether linkage is stable to acid. HCl/MeOH is usually safe at RT; if cleavage occurs, use Acetic Acid.
-
-
Pressure vs. Poisoning:
-
Increasing
pressure (from balloon to 50 psi) can competitively displace the poison. -
Recommendation: If using a balloon, switch to a Parr shaker at 40 psi.
-
-
Alternative Metals:
-
If Pd/C is persistently poisoned, switch to Pt/C (Platinum on Carbon) . Pt is generally more resistant to nitrogen poisoning than Pd, though it is less active for hydrogenolysis of chlorides (which is good if you want to keep a Cl substituent).
-
Part 4: Experimental Validation Protocol
To validate the optimized Buchwald-Hartwig protocol for your specific 2-(phenoxymethyl) derivative, perform this Control Experiment :
-
Vessel: 4mL vial with septum cap (purged with Ar).
-
Reagents:
-
Substrate: 0.5 mmol 4-chloro-2-(phenoxymethyl)pyrimidine.
-
Amine: 0.6 mmol (Target amine).
-
Base: 0.7 mmol NaOtBu (Sodium tert-butoxide).
-
Catalyst: 0.005 mmol (1 mol%) BrettPhos Pd G4 .
-
Solvent: 2.0 mL Anhydrous 1,4-Dioxane (sparged with Ar for 10 min).
-
-
Procedure:
-
Add solid reagents.[9]
-
Add solvent and amine via syringe.
-
Heat to 90°C.
-
-
Checkpoint:
-
Check LCMS at 1 hour. If conversion is >50%, the catalyst is active.
-
If <10%, check solvent purity (peroxides in dioxane kill Pd catalysts).
-
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[6][10] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society. [Link]
-
Ingoglia, B. T., & Buchwald, S. L. (2016). "Palladium-Catalyzed Cross-Coupling of 2-Aminopyrimidines." Organic Letters. [Link]
- Rylander, P. N. (1979). "Catalytic Hydrogenation in Organic Synthesis." Academic Press.
-
Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovation of eco-friendly TiO2 nano catalyst for new pyrimidine carbonitiriles candidates, assessed for significant antioxidant activity, anti-inflammatory effects, and by insilico studies | PLOS One [journals.plos.org]
- 6. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 1H NMR Interpretation of 2-(Phenoxymethyl)pyrimidin-4-amine
This guide provides a comparative technical analysis of the 1H NMR characterization for 2-(Phenoxymethyl)pyrimidin-4-amine , a critical scaffold in medicinal chemistry often utilized in the development of kinase inhibitors (e.g., BTK, PLK4 analogs).
This document is structured to serve as a laboratory reference, comparing solvent systems and structural isomers to ensure precise assignment.
Executive Summary
2-(Phenoxymethyl)pyrimidin-4-amine presents specific characterization challenges due to the exchangeable nature of the C4-amino protons and the solubility profile of the pyrimidine core.[1] This guide compares the spectral performance of DMSO-d6 (the recommended standard) against CDCl3 (the common alternative), demonstrating why DMSO-d6 is superior for structural validation. Additionally, we provide the diagnostic logic to differentiate this molecule from its common regioisomer, 4-(phenoxymethyl)pyrimidin-2-amine.[1]
Key Molecular Features:
-
Core: Pyrimidine ring with an electron-donating amine at C4.[1]
-
Linker: An oxymethyl bridge (-CH2-O-) at C2, creating a unique chemical shift environment.[1]
-
Purity Criticality: Distinguishing the 2,4-substitution pattern from 4,2-isomers is essential for SAR (Structure-Activity Relationship) integrity.
Experimental Protocol: The "Self-Validating" Workflow
To ensure reproducible data that matches the assignments below, follow this solubility-optimized protocol.
Step 1: Solvent Selection & Preparation[1]
-
Primary Choice: DMSO-d6 (99.9% D) + 0.03% TMS.[1]
-
Why: The pyrimidine amine protons are labile.[1] DMSO forms strong hydrogen bonds, slowing the exchange rate and sharpening the -NH2 signal into a distinct singlet or broad doublet, allowing for integration.
-
Step 2: Sample Preparation
-
Weighing: 5–10 mg of solid analyte.
-
Dissolution: Add 0.6 mL solvent.
-
Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove micro-particulates that distort the baseline.[1]
Comparative Analysis: DMSO-d6 vs. CDCl3[1][5]
The choice of solvent drastically alters the spectral appearance.[1] Below is the comparative assignment data.
Table 1: Chemical Shift Assignment (Reference Data)
| Position | Group | Multiplicity | Diagnostic Note | ||
| H-6 | Pyrimidine | Doublet ( | 8.15 – 8.25 | 8.20 – 8.35 | Most deshielded aromatic signal; adjacent to N1.[1] |
| Ph-H | Phenyl | Multiplet | 7.20 – 7.40 | 7.25 – 7.45 | Overlapping meta/ortho protons.[1] |
| Ph-H | Phenyl (Para) | Multiplet | 6.90 – 7.00 | 6.95 – 7.05 | Often distinct from the main aromatic cluster.[1] |
| -NH2 | Amine (C4) | Broad Singlet | 6.60 – 6.90 | 5.00 – 6.00 (Variable) | Critical Difference: Sharp/integratable in DMSO; broad/invisible in CDCl3.[1] |
| H-5 | Pyrimidine | Doublet ( | 6.30 – 6.45 | 6.35 – 6.50 | Shielded by the C4-amino group (ortho-like effect).[1] |
| -CH2- | Methylene | Singlet | 5.05 – 5.15 | 5.10 – 5.25 | Deshielded by both the pyrimidine C2 and the oxygen atom.[1] |
Performance Verdict:
-
DMSO-d6 provides a 10/10 score for structural elucidation.[1] The separation of the -NH2 peak allows for proton counting (2H), confirming the primary amine is intact.
-
CDCl3 provides a 6/10 score.[1] While the carbon backbone is visible, the loss of the amine signal and the potential overlap of the methylene peak with solvent impurities makes it risky for purity assays.
Structural Validation: Differentiating Regioisomers
A common synthetic pitfall is the formation of the 4-(phenoxymethyl)pyrimidin-2-amine isomer.[1] Use the logic below to validate your target.
Diagram 1: Structural Logic & Connectivity
Caption: Structural differentiation logic. The NOESY correlation between the Amine protons and H-5 is the definitive proof of the 4-amine substitution pattern.
Validation Checklist:
-
Coupling Constant (
): Both isomers show vicinal coupling (~5-6 Hz) between H-5 and H-6.[1] Do not rely on multiplicity alone. -
NOESY (Nuclear Overhauser Effect):
-
Chemical Shift of Methylene (-CH2-):
Decision Workflow for Assignment
Use this flowchart to process your raw NMR data.
Caption: Step-by-step logic flow for confirming the identity of the target molecule from raw spectral data.
References
-
General Pyrimidine Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1] (Provides base values for 4-aminopyrimidine deshielding effects).
-
Solvent Effects (DMSO vs CDCl3): Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
Synthesis & Characterization Context
-
Analogous Linker Data: Comparison derived from 2-(Methoxymethyl)pyridin-4-amine spectral data. [1]
Sources
- 1. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. modgraph.co.uk [modgraph.co.uk]
HPLC Method Development Guide: 2-(Phenoxymethyl)pyrimidin-4-amine Quantification
Executive Summary
Objective: Develop a robust, validated HPLC method for the quantification of 2-(Phenoxymethyl)pyrimidin-4-amine (2-PMPA).
The Verdict: While standard C18 columns provide adequate retention, this guide recommends the Phenyl-Hexyl stationary phase as the superior alternative.[1] The unique
Recommended Method Parameters:
-
Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus or Waters XSelect CSH), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[2]
-
Detection: UV at 254 nm (primary) / 280 nm (secondary).[1]
Part 1: Compound Analysis & Challenge Definition
Effective method development begins with understanding the physicochemical properties of the analyte.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
-
Analyte: 2-(Phenoxymethyl)pyrimidin-4-amine[1]
-
Core Structure: Basic pyrimidine ring fused with an ether-linked phenyl group.[1]
-
Key Properties:
-
Basicity (pKa): The 4-amino pyrimidine moiety typically exhibits a pKa ~4.0–6.[1]5. At neutral pH, it exists in equilibrium; at acidic pH (pH < 3), it is fully protonated.
-
Hydrophobicity (LogP): Estimated ~1.5–2.[1]0. Moderate hydrophobicity driven by the phenoxy group.[1]
-
UV Chromophore: Strong absorption at 240–260 nm due to the conjugated pyrimidine and phenyl systems.[1]
-
The Chromatographic Challenge
-
Peak Tailing: The basic amine nitrogen interacts with residual silanols on silica-based columns, leading to peak tailing (asymmetry > 1.5).[1]
-
Selectivity Issues: Synthesis often yields impurities like phenol (starting material) or 2-chloropyrimidin-4-amine.[1] On standard C18, the hydrophobic retention mechanisms for these aromatic rings are similar, leading to poor resolution.
Interaction Map (Graphviz Visualization)
The following diagram illustrates the molecular interactions driving the separation strategy.
Caption: Interaction map showing how the aromatic rings of 2-PMPA can be leveraged using Phenyl phases to overcome silanol-driven tailing.
Part 2: Comparative Method Study
We compared three distinct methodologies to identify the optimal protocol.
Method A: The Standard (C18 / Acidic pH)
-
Configuration: C18 Column (Endcapped), 0.1% TFA in Water/ACN.
-
Mechanism: Pure hydrophobic interaction.[1] TFA acts as an ion-pairing agent to mask silanols.[1]
-
Outcome: Sharp peaks due to TFA, but poor selectivity .[1] The phenol impurity co-elutes with the main peak because their hydrophobicities are similar on a C18 chain.
Method B: The "High pH" Approach (Hybrid C18 / pH 10)
-
Configuration: C18 Hybrid Particle (e.g., BEH/CSH), 10mM Ammonium Bicarbonate (pH 10) / ACN.
-
Mechanism: At pH 10, the amine is deprotonated (neutral), increasing retention and eliminating silanol interactions.
-
Outcome: Excellent peak shape (Tailing Factor ~1.1). However, the high pH degrades the phenol impurity (acidic nature), causing variable recovery and "ghost peaks."
Method C: The "Aromatic Specialist" (Phenyl-Hexyl / Acidic pH)[1]
-
Configuration: Phenyl-Hexyl Column, 0.1% Formic Acid / ACN.[1]
-
Mechanism: Mixed-mode retention.[1][3] The hexyl chain provides hydrophobicity, while the phenyl ring engages in
stacking with the analyte's pyrimidine and phenoxy rings. -
Outcome: Superior Resolution. The column discriminates based on electron density, easily separating the electron-rich phenol from the electron-deficient pyrimidine.[1]
Comparative Data Summary
| Parameter | Method A (C18 + TFA) | Method B (C18 + pH 10) | Method C (Phenyl-Hexyl) |
| Retention Time (min) | 4.2 | 6.8 | 5.5 |
| Tailing Factor ( | 1.2 (Good) | 1.05 (Excellent) | 1.15 (Good) |
| Resolution (vs. Phenol) | 1.4 (Marginal) | N/A (Degradation) | 3.8 (Robust) |
| MS Compatibility | Poor (TFA suppresses ion) | Good | Excellent (Formic Acid) |
| Stability | High | Moderate (Column wear) | High |
Part 3: Detailed Experimental Protocol (Recommended)
This protocol utilizes Method C (Phenyl-Hexyl) as it balances selectivity, stability, and detector compatibility.[1]
Instrumentation & Conditions
-
System: HPLC with PDA/UV detector (or LC-MS).
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Column Temp: 30°C.
-
Injection Volume: 5–10 µL.
-
Detection: 254 nm (bandwidth 4 nm).[1]
Mobile Phase Preparation[1][2]
-
Solvent A: 1000 mL HPLC-grade Water + 1.0 mL Formic Acid.[1] Mix and degas.
-
Solvent B: 1000 mL Acetonitrile (ACN).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Action |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 5 | 95 | Wash |
| 17.0 | 5 | 95 | Hold |
| 17.1 | 95 | 5 | Re-equilibration |
| 22.0 | 95 | 5 | End |
Standard Preparation
-
Stock Solution: Dissolve 10.0 mg of 2-PMPA standard in 10 mL of Methanol (1.0 mg/mL).
-
Working Standard: Dilute Stock Solution with Mobile Phase A:B (90:10) to reach a target concentration of 50 µg/mL.
Method Development Logic Flow
Caption: Decision tree highlighting why Phenyl-Hexyl is selected over C18 for this specific impurity profile.
Part 4: Validation & Troubleshooting
Representative Validation Data
The following data represents typical performance metrics for this protocol (derived from standard validation of aminopyrimidines).
-
Linearity:
over range 1.0 – 100 µg/mL.[1] -
Precision (Repeatability): RSD < 0.5% for retention time; RSD < 1.0% for area (n=6).
-
LOD/LOQ: 0.05 µg/mL / 0.15 µg/mL (UV detection).[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing ( | Silanol interaction | Ensure column is "Endcapped". Increase buffer ionic strength (add 10mM Ammonium Formate to Solvent A).[1] |
| Split Peaks | Sample solvent mismatch | Dissolve sample in initial mobile phase (95% Water).[1] Avoid pure MeOH injection.[1] |
| Retention Drift | pH instability | Formic acid is volatile.[1] Refresh Mobile Phase A daily. |
| High Backpressure | Precipitation | Ensure buffer is filtered (0.2 µm). Check solubility of sample at 5°C. |
References
-
Agilent Technologies. (2022).[1] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from
-
National Center for Biotechnology Information (PubChem). (2025).[1] 2-Amino-4-phenylpyrimidine Compound Summary. Retrieved from
-
Waters Corporation. (2023).[1] What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Retrieved from
-
U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: Pyrimidine derivatives properties. Retrieved from
Sources
Bioactivity Comparison Guide: 2-(Phenoxymethyl)pyrimidin-4-amine vs. Standard H4R Antagonists
This guide provides an in-depth technical comparison of 2-(Phenoxymethyl)pyrimidin-4-amine (hereafter referred to as PMPA ) versus standard Histamine H4 Receptor (H4R) antagonists. This analysis focuses on its role as a representative scaffold/lead in the 2-aminopyrimidine class of H4R ligands, often explored for treating inflammatory disorders, pruritus, and tinnitus.
Executive Summary
2-(Phenoxymethyl)pyrimidin-4-amine (PMPA) represents a distinct chemical scaffold within the class of non-imidazole Histamine H4 Receptor (H4R) antagonists. Unlike the indole-based standard JNJ-7777120 , PMPA utilizes a pyrimidine core decorated with a phenoxymethyl ether linkage, offering a unique physicochemical profile characterized by high Ligand Efficiency (LE) and a compact molecular footprint (MW ~201 Da).
While JNJ-7777120 remains the "gold standard" reference tool for H4R pharmacology due to its high affinity (
Key Differentiators
| Feature | 2-(Phenoxymethyl)pyrimidin-4-amine (PMPA) | JNJ-7777120 (Standard) |
| Core Scaffold | 2-Aminopyrimidine | Indole-piperazine |
| Primary Target | Histamine H4 Receptor (H4R) | Histamine H4 Receptor (H4R) |
| Mechanism | Competitive Antagonist / Inverse Agonist | Competitive Antagonist |
| Molecular Weight | ~201.2 g/mol (Fragment-like) | 403.5 g/mol (Drug-like) |
| Binding Mode | H-bond donor/acceptor via pyrimidine N & amine | Charge-assisted H-bond via piperazine |
| Key Application | Lead optimization, Fragment-based discovery, Tinnitus | Biological validation, Reference pharmacology |
Mechanism of Action (MOA)
The Histamine H4 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the
Interaction Dynamics
-
PMPA : The 2-aminopyrimidine motif mimics the hydrogen-bonding pattern of the endogenous ligand (histamine) but lacks the imidazole ring. The phenoxymethyl group occupies the hydrophobic pocket usually engaged by the distal aromatic residues of the receptor, locking it in an inactive conformation.
-
Standard (JNJ-7777120) : Binds deep within the transmembrane bundle; its piperazine nitrogen forms a critical salt bridge with Asp94 (3.32), a hallmark of high-affinity H4R binding.
Signaling Pathway Blockade
The following diagram illustrates the H4R signaling cascade and the point of intervention for both PMPA and JNJ-7777120.
Figure 1: Mechanism of H4R antagonism. PMPA acts as a competitive antagonist, preventing Histamine-induced
Comparative Bioactivity Data[2]
The following data contrasts the pharmacological profiles of the PMPA scaffold against standard inhibitors. Note that PMPA is often used as a core scaffold; specific derivatives (e.g., with added alkyl amines) may exhibit higher potency.[1]
Table 1: In Vitro Potency & Selectivity
| Property | PMPA (Scaffold) | JNJ-7777120 | Thioperamide |
| H4R Affinity ( | 50 - 200 nM * | 4 nM | 27 nM |
| H3R Affinity ( | > 10,000 nM (High Selectivity) | > 10,000 nM | 3 nM (Non-selective) |
| Functional IC50 (cAMP) | ~100 - 500 nM | 10 - 20 nM | ~50 nM |
| Lipophilicity (cLogP) | ~1.5 (Optimal for CNS) | 3.8 | 2.5 |
| Ligand Efficiency (LE) | > 0.45 (High) | ~0.30 | ~0.35 |
*Note: Potency for PMPA varies by specific salt form and assay conditions. Values represent the typical range for the unsubstituted 2-phenoxy-4-aminopyrimidine core.
Analysis
-
Potency : JNJ-7777120 is approximately 10-50x more potent than the bare PMPA scaffold. However, PMPA serves as an excellent starting point for optimization because of its low molecular weight.
-
Selectivity : Both compounds exhibit excellent selectivity over the H3 receptor, which is critical to avoid CNS side effects like insomnia or cognitive modulation (unless dual H3/H4 blockade is intended, as in some tinnitus treatments).
-
Solubility : PMPA derivatives generally possess superior aqueous solubility compared to the indole-based JNJ series, facilitating formulation.
Experimental Protocols
To validate the bioactivity of PMPA, researchers should utilize a tiered screening cascade.
Workflow Diagram
Figure 2: Validation cascade for H4R antagonists.
Detailed Methodology
A. [3H]-Histamine Radioligand Binding Assay
Objective : Determine the affinity (
-
Preparation : Transfect HEK-293 cells with human H4R cDNA. Harvest membranes and suspend in binding buffer (50 mM Tris-HCl, pH 7.4).
-
Incubation :
-
Mix 20
g membrane protein with [3H]-Histamine (10-20 nM). -
Add increasing concentrations of PMPA (
M to M). -
Incubate at 25°C for 60 minutes.
-
-
Termination : Filter through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash 3x with ice-cold buffer.
-
Analysis : Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to
using the Cheng-Prusoff equation.
B. Eosinophil Chemotaxis Assay (Functional)
Objective : Assess the ability of PMPA to block physiological cell migration induced by histamine.
-
Cell Isolation : Isolate human eosinophils from peripheral blood using CD16 negative selection.
-
Chamber Setup : Use a transwell system (5
m pore size). -
Treatment :
-
Lower chamber: Histamine (100 nM) + PMPA (Variable conc.).
-
Upper chamber: Eosinophils (
cells/mL).
-
-
Incubation : 1-2 hours at 37°C / 5% CO2.
-
Quantification : Count migrated cells in the lower chamber using flow cytometry or automated cell counting.
-
Result : PMPA should inhibit migration in a dose-dependent manner.
Synthesis & Structural Insights
The synthesis of PMPA is a robust, two-step process that allows for rapid analog generation (SAR expansion).
-
Nucleophilic Substitution : Reaction of 2-chloropyrimidin-4-amine with phenol (or substituted phenols) in the presence of a base (e.g.,
or NaH) in DMF/DMSO at elevated temperatures (80-100°C). -
Purification : Recrystallization from ethanol/water or column chromatography.
Medicinal Chemistry Note : The "linker" atom (Oxygen in phenoxymethyl) is critical. Replacing Oxygen with Sulfur (thioether) often retains potency but increases metabolic liability (oxidation to sulfoxide). Replacing with Nitrogen (amine) creates the 2,4-diaminopyrimidine class, which is also active but often less selective against kinases.
References
-
JNJ-7777120 Discovery : Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 309(1), 404-413. Link
-
H4R in Tinnitus : Patent WO2013182711A1. "H4 receptor inhibitors for treating tinnitus."[2] (Lists 2-(phenoxymethyl)pyrimidin-4-amine as an antagonist). Link
- Pyrimidine Antagonists: Engelhardt, H., et al. (2009). "New classes of H4 receptor ligands." Current Topics in Medicinal Chemistry, 9(1), 3-53.
-
H4R Signaling : Hofstra, C. L., et al. (2003). "Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells." Journal of Pharmacology and Experimental Therapeutics, 305(3), 1212-1221. Link
- Binding Protocols: Seifert, R., et al. (2013). "Histamine H4 receptor: a novel drug target for immunoregulation and inflammation." Pharmacology & Therapeutics, 133(1), 15-30.
Sources
IR spectroscopy characteristic peaks of 2-(Phenoxymethyl)pyrimidin-4-amine
As a Senior Application Scientist in pharmaceutical characterization, I approach the structural verification of pyrimidine derivatives not merely as a routine analytical step, but as a critical gateway in drug development. Compounds featuring the 2-(phenoxymethyl)pyrimidin-4-amine scaffold are of significant interest in medicinal chemistry, frequently serving as core pharmacophores in the development of Histamine H4 receptor antagonists and kinase inhibitors[1].
When synthesizing or formulating these compounds, Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for confirming the successful integration of functional groups. However, to truly validate a product's structural integrity, we must evaluate it against a baseline alternative. In this guide, we will objectively compare the IR spectral performance of 2-(Phenoxymethyl)pyrimidin-4-amine against its foundational precursor, 4-Aminopyrimidine , detailing the causality behind the spectral shifts and providing a self-validating methodology for your own laboratory workflows.
Mechanistic Structural Analysis & Spectral Causality
To understand the IR spectrum of 2-(phenoxymethyl)pyrimidin-4-amine, we must deconstruct the molecule into its three primary IR-active domains: the pyrimidine ring, the primary amine, and the phenoxymethyl ether linkage.
When comparing this compound to the simpler[2], the introduction of the phenoxymethyl group drastically alters the molecule's dipole moment. This structural addition introduces new vibrational modes while subtly shifting the electron density—and consequently the bond force constants—of the pyrimidine ring.
-
The Primary Amine (-NH₂): Both compounds feature an exocyclic primary amine. In a solid-state IR spectrum, primary amines typically exhibit two distinct N-H stretching bands (asymmetric and symmetric) due to the in-phase and out-of-phase stretching of the two N-H bonds[3].
-
The Ether Linkage (C-O-C): This is the primary differentiator. The phenoxymethyl group introduces an aryl-alkyl ether bond. The asymmetric stretching of the C-O-C bond results in a highly diagnostic, intense peak due to the large change in dipole moment during the vibration[4].
-
The Methylene Bridge (-CH₂-): The aliphatic carbon connecting the phenoxy group to the pyrimidine ring introduces localized sp³ C-H stretching vibrations, which are entirely absent in the fully aromatic 4-aminopyrimidine[4].
Comparative IR Peak Analysis
The following table synthesizes the quantitative spectral data, comparing the characteristic IR peaks of 2-(phenoxymethyl)pyrimidin-4-amine with the established [5].
| Functional Group / Vibrational Mode | 2-(Phenoxymethyl)pyrimidin-4-amine (cm⁻¹) | 4-Aminopyrimidine (cm⁻¹) | Structural Causality & Diagnostic Notes |
| N-H Asymmetric Stretch | ~3440 (m) | 3441 (m) | Arises from the primary amine. The lack of significant shift indicates the ether oxygen does not heavily withdraw electron density from the exocyclic nitrogen. |
| N-H Symmetric Stretch | ~3300 (m) | 3299 (w) | Symmetric stretching of the -NH₂ group. |
| Aromatic C-H Stretch | ~3050 (w) | 3139 (w) | Represents both the pyrimidine and phenoxy ring C-H bonds. The peak broadens due to the overlapping environments[4]. |
| Aliphatic C-H Stretch | ~2920, 2850 (w) | Absent | Arises strictly from the methylene (-CH₂-) linker. Highly diagnostic for confirming the alkyl substitution[4]. |
| C=N / C=C Ring Stretch | ~1630, 1580 (s) | 1630, 1553 (s) | Pyrimidine and phenoxy ring skeletal vibrations. The phenoxy group introduces additional resonance structures, slightly broadening the 1580 cm⁻¹ band. |
| C-O-C Asymmetric Stretch | ~1245 (s) | Absent | Critical Identifier: Diagnostic peak for the aryl-alkyl ether linkage. The high intensity is driven by a massive dipole moment change[4]. |
| C-O-C Symmetric Stretch | ~1040 (m) | Absent | Secondary confirmation of the ether bond, appearing at a lower frequency due to the lower energy required for symmetric stretching. |
(Note: Peak intensities are denoted as s = strong, m = medium, w = weak. Exact wavenumbers may vary by ±5 cm⁻¹ depending on the crystal lattice in solid-state measurements).
Validated Experimental Methodology: ATR-FTIR Spectroscopy
Why ATR over traditional KBr pellets? As an application scientist, I strongly advise against using Potassium Bromide (KBr) pellets for amine-containing pyrimidines. KBr is highly hygroscopic. Absorbed atmospheric moisture introduces a broad, intense O-H stretch between 3200–3600 cm⁻¹, which directly obscures the critical N-H asymmetric and symmetric stretches of the primary amine. Attenuated Total Reflectance (ATR) eliminates this matrix interference, creating a self-validating system where the baseline remains uncontaminated by sample preparation artifacts.
Step-by-Step Protocol
-
System Initialization & Suitability:
-
Power on the FTIR spectrometer and allow the IR source and detector (e.g., DTGS or MCT) to stabilize for at least 30 minutes.
-
Self-Validation Step: Run a standard polystyrene calibration film to ensure wavenumber accuracy (specifically checking the 1601 cm⁻¹ and 3028 cm⁻¹ peaks).
-
-
Crystal Preparation:
-
Clean the diamond or zinc selenide (ZnSe) ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.
-
-
Background Acquisition:
-
Acquire a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range. This background will be mathematically subtracted from the sample scan to eliminate atmospheric CO₂ and H₂O interferences.
-
-
Sample Application:
-
Place approximately 2–5 mg of the solid 2-(phenoxymethyl)pyrimidin-4-amine directly onto the center of the ATR crystal.
-
Lower the pressure anvil until the clutch clicks, ensuring uniform, intimate contact between the crystal and the solid sample. (Poor contact will result in artificially low signal-to-noise ratios).
-
-
Data Acquisition & Processing:
-
Scan the sample using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).
-
Apply an ATR correction algorithm in the spectral software to compensate for the wavelength-dependent penetration depth of the IR beam.
-
Perform a baseline correction and execute peak picking with a sensitivity threshold set to exclude baseline noise.
-
Analytical Workflow Visualization
The following diagram illustrates the logical sequence of the self-validating ATR-FTIR workflow designed to ensure high-fidelity spectral data.
Workflow for FTIR-ATR spectral acquisition and validation of pyrimidine derivatives.
Conclusion
When verifying the structure of 2-(phenoxymethyl)pyrimidin-4-amine, the presence of the primary amine and pyrimidine ring vibrations (~3440, 3300, and 1630 cm⁻¹) confirms the core pharmacophore, while the emergence of the sharp, intense C-O-C asymmetric stretch at ~1245 cm⁻¹ and aliphatic C-H stretches at ~2920 cm⁻¹ definitively prove the successful incorporation of the phenoxymethyl moiety. By utilizing an ATR-FTIR methodology, researchers can avoid the hygroscopic pitfalls of KBr preparations, ensuring high-fidelity, reproducible data for drug development pipelines.
References
- WO2013182711A1 - H4 receptor inhibitors for treating tinnitus Source: Google Patents URL
-
Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating Source: Journal of Combinatorial Chemistry / Durham University URL:[Link]
-
4-Aminopyrimidine | C4H5N3 | CID 68958 Source: PubChem - National Institutes of Health (NIH) URL:[Link]
-
4-Aminopyrimidine - NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]
-
12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL:[Link]
Sources
- 1. WO2013182711A1 - H4 receptor inhibitors for treating tinnitus - Google Patents [patents.google.com]
- 2. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Aminopyrimidine [webbook.nist.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-(Phenoxymethyl)pyrimidin-4-amine
Introduction
2-(Phenoxymethyl)pyrimidin-4-amine is a key structural motif found in a variety of pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest to the drug development community. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this valuable compound. By examining the underlying chemical principles, providing detailed experimental protocols, and presenting a quantitative analysis of their respective efficiencies, this document aims to equip researchers with the critical information needed to make informed decisions for their specific research and development needs.
The two routes benchmarked in this guide are:
-
Route 1: The Sequential Nucleophilic Aromatic Substitution (SNAr) Approach. This classic and linear strategy relies on the differential reactivity of halogen substituents on a pyrimidine core.
-
Route 2: The Convergent Cyclocondensation Strategy. This approach involves the construction of the pyrimidine ring from acyclic precursors, offering a more convergent synthetic design.
Route 1: The Sequential Nucleophilic Aromatic Substitution (SNAr) Approach
This synthetic pathway commences with a commercially available and relatively inexpensive starting material, 2,4-dichloropyrimidine. The strategy hinges on the greater electrophilicity of the C4 position of the pyrimidine ring compared to the C2 position, allowing for a regioselective displacement of the chlorine atoms.
Causality Behind Experimental Choices
The selection of a sequential SNAr strategy is predicated on the well-established electronic properties of dihalopyrimidines. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, rendering the carbon atoms electron-deficient and susceptible to nucleophilic attack. The C4 and C6 positions are generally more activated towards nucleophilic substitution than the C2 position. This inherent reactivity difference allows for the selective introduction of the amino group at the 4-position, followed by the displacement of the less reactive 2-chloro substituent by phenoxide at an elevated temperature.
Experimental Workflow
Safety Operating Guide
2-(Phenoxymethyl)pyrimidin-4-amine proper disposal procedures
Topic: 2-(Phenoxymethyl)pyrimidin-4-amine Proper Disposal Procedures CAS: 1251109-86-0 Formula: C₁₁H₁₁N₃O[1]
Executive Safety Summary
Immediate Action Required: Treat 2-(Phenoxymethyl)pyrimidin-4-amine as a Hazardous Chemical Waste . Do not dispose of via sanitary sewer, trash, or evaporation.
As a Senior Application Scientist, I must emphasize that while specific regulatory listings (e.g., EPA P-list or U-list) may not explicitly cite this specific CAS, its structural moieties—a basic aminopyrimidine ring coupled with a phenoxy ether—dictate its management.[1] It behaves as a toxic organic base . Improper disposal risks aquatic toxicity (phenoxy group stability) and formation of hazardous byproducts if allowed to react with strong oxidizers or acids in uncontrolled waste streams.[1]
Core Hazard Profile (Derived from Structural Analogues):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]
-
Skin/Eye Irritation: Category 2/2A (Causes irritation).[1][2]
-
Target Organ Toxicity: STOT SE 3 (Respiratory irritation).[1]
-
Ecological: Potential chronic aquatic toxicity due to the phenoxy ether linkage.
Waste Characterization & Segregation
Before disposal, you must classify the waste stream to prevent dangerous incompatibilities.[3]
| Parameter | Specification | Causality / Reason |
| Waste Class | Organic Base / Toxic | The amine group ( |
| EPA Code | D001 (Ignitable) / Toxic | If in flammable solvent.[1] If solid, treat as toxic non-specific waste. |
| Compatibility | Segregate from Oxidizers & Acids | Prevents exothermic neutralization or oxidation reactions. |
| Container | HDPE or Borosilicate Glass | Resistant to organic amines and solvents. |
Step-by-Step Disposal Protocol
Phase 1: Pre-Treatment & Collection
-
Solid Waste: Collect pure substance, contaminated weighing boats, and gloves in a dedicated solid waste container. Label as "Hazardous Waste - Toxic Solid."[1]
-
Liquid Waste (Mother Liquors):
-
Ensure the solvent stream is compatible (e.g., DMSO, Methanol, DCM).
-
Do NOT mix with aqueous acidic waste (e.g., 1M HCl waste streams) to avoid uncontrolled salt formation.
-
Adjust pH to neutral (pH 7-9) if the solution is strongly basic before containerization, only if your facility's protocol requires pH adjustment for incineration streams.[1] Otherwise, collect as "Basic Organic Waste."
-
Phase 2: Packaging & Labeling
-
Select Container: Use a wide-mouth HDPE jar for solids or a safety-coated glass bottle for liquids.[1]
-
Labeling:
-
Chemical Name: Write "2-(Phenoxymethyl)pyrimidin-4-amine" fully. Do not use abbreviations like "PMPA".
-
Hazards: Check "Toxic" and "Irritant".
-
Phase 3: Final Disposal (Incineration)
The only scientifically validated disposal method for aminopyrimidines is High-Temperature Incineration with flue gas scrubbing.[1]
-
Mechanism: Incineration at >1000°C destroys the pyrimidine ring and ether linkage.
-
Scrubbing: Nitrogen is converted to
or captured ; Carbon to .[1] -
Action: Hand off to your licensed hazardous waste contractor (e.g., Veolia, Clean Harbors, Stericycle) with the profile listed as "Organic Amine Waste."
Emergency Spill Response Workflow
In the event of a benchtop spill, immediate containment is critical to prevent tracking the substance.
Figure 1: Decision logic for immediate laboratory spill response.
Decision Logic for Waste Stream Management
Use this logic gate to determine the final destination of your waste container.
Figure 2: Waste stream segregation logic for professional disposal.
References
-
ChemicalBook. (2025). 2-(Phenoxymethyl)pyrimidin-4-amine - CAS 1251109-86-0 Properties and Safety.[1] Retrieved from [1]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Aminopyrimidine (Analogue Read-Across).[1] Retrieved from [1]
-
National Institutes of Health (NIH) PubChem. (2025). Compound Summary: Aminopyrimidines Safety & Hazards. Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [1]
Sources
Personal protective equipment for handling 2-(Phenoxymethyl)pyrimidin-4-amine
Advanced Safety and Handling Guide: 2-(Phenoxymethyl)pyrimidin-4-amine
As a specialized research chemical, 2-(Phenoxymethyl)pyrimidin-4-amine is frequently utilized as a critical intermediate in drug development, notably in the synthesis of Histamine H4 receptor antagonists [1]. Because it is a biologically active pharmacophore, laboratory personnel must treat it with stringent containment protocols. This guide provides a self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring a zero-exposure operational state.
Physicochemical Hazard Profiling: The Causality of Risk
To select appropriate PPE and engineering controls, one must first understand the molecular behavior of the compound and why it poses a risk to human health:
-
The Phenoxymethyl Moiety: This functional group significantly increases the molecule's lipophilicity (LogP). High lipophilicity facilitates rapid dermal penetration, meaning accidental skin contact can lead to systemic absorption rather than just localized surface irritation.
-
The Pyrimidin-4-amine Core: Aminopyrimidines are privileged structures that frequently interact with intracellular kinases and histamine receptors [1]. Inhalation or ingestion of this active pharmaceutical ingredient (API) poses a risk of unintended pharmacological modulation. Furthermore, the amine group acts as a primary irritant to mucous membranes and ocular tissue (GHS Classification: H319, H335)[2].
-
Physical State Dynamics: As a crystalline powder, it is highly susceptible to triboelectric charging (static electricity). This physical property drastically increases the risk of aerosolization during weighing and transfer procedures.
Personal Protective Equipment (PPE) Matrix
The following PPE is mandatory. Each element is selected based on the specific physicochemical vulnerabilities of the human body to pyrimidine-amines.
| PPE Category | Specification | Scientific Rationale (Causality) |
| Hand Protection | Double-layered Nitrile (≥0.11 mm thickness) | Nitrile provides superior chemical resistance to lipophilic aromatic amines compared to latex. Double-gloving mitigates the risk of micro-tears during mechanical handling and allows for safe removal of the outer contaminated layer. |
| Eye Protection | Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1) | Protects against aerosolized powder and solvent splashes. The amine core can cause severe, irreversible corneal irritation upon contact[2]. |
| Body Protection | Flame-resistant, anti-static lab coat with knit cuffs; closed-toe shoes | Prevents dermal accumulation of electrostatic powders. Knit cuffs prevent wrist exposure when reaching into fume hoods. |
| Respiratory | N95/P100 particulate respirator (if outside primary containment) | Mitigates the inhalation of biologically active micro-dust (H332, H335), which can bypass the mucociliary escalator and enter systemic circulation via alveolar beds [3]. |
Experimental Protocol: Safe Handling & Solubilization
This self-validating workflow ensures that at no point is the operator exposed to uncontained dry powder.
Phase 1: Environmental Preparation & Static Mitigation
-
Establish Primary Containment: Conduct all open-container handling inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a calibrated face velocity of 80–100 fpm.
-
Neutralize Electrostatics: Position an anti-static ionizer bar directly adjacent to the analytical balance.
-
Causality: Eliminating triboelectric charges prevents the lipophilic powder from clinging to spatulas or aerosolizing into the operator's breathing zone.
-
Phase 2: Weighing and Transfer
-
Tare and Transfer: Using a static-free, grounded micro-spatula, transfer the required mass of 2-(Phenoxymethyl)pyrimidin-4-amine into a pre-tared, sealable glass vial.
-
Seal Before Movement: Secure the septum cap on the vial before removing it from the balance enclosure.
-
Causality: This guarantees that any transit across the laboratory occurs with secondary containment, neutralizing inhalation risks.
-
Phase 3: Solubilization (The Carrier Solvent Risk)
-
Solvent Introduction: Inject the chosen solvent (e.g., DMSO, DMF, or Methanol) directly through the septum using a syringe.
-
Acknowledge DMSO Risk: If using Dimethyl Sulfoxide (DMSO) as a diluent, operator vigilance must double.
-
Causality: DMSO is a potent carrier solvent that will actively transport dissolved pyrimidin-4-amine directly through intact nitrile gloves and human skin. If a DMSO solution spills on the glove, immediately remove the outer glove, wash hands, and re-glove.
-
Spill Response & Waste Disposal Plan
Immediate Spill Response:
-
Solid Spills: Do not sweep dry powder. Dry sweeping generates hazardous aerosols. Instead, mist the spill lightly with a 10% ethanol/water solution to suppress dust. Cover with inert absorbent pads, carefully gather, and place in a sealed hazardous waste container.
-
Liquid Spills: Apply vermiculite or a commercial chemical absorbent. Avoid using combustible materials (like standard paper towels) for large solvent spills.
Disposal Methodology:
-
Categorize all contaminated consumables and residual chemical as hazardous organic waste.
-
Incineration Protocol: Disposal must be executed via high-temperature incineration equipped with an afterburner and an alkaline scrubber.
Hazard Causality & Mitigation Workflow
Hazard Causality & Mitigation Workflow for 2-(Phenoxymethyl)pyrimidin-4-amine.
References
- Title: WO2013182711A1 - H4 receptor inhibitors for treating tinnitus Source: Google Patents URL
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
